molecular formula C6H14ClNO B15072308 (R)-2-(2-Methoxyethyl)azetidine hydrochloride

(R)-2-(2-Methoxyethyl)azetidine hydrochloride

Cat. No.: B15072308
M. Wt: 151.63 g/mol
InChI Key: KLBDZKRAZLXDIS-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(2-Methoxyethyl)azetidine hydrochloride is a chiral azetidine derivative of significant interest in pharmaceutical research and drug discovery. Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are increasingly valued as scaffolds in medicinal chemistry. Their constrained ring structure provides rigidity, which can be used to fine-tune the conformation of molecules, potentially leading to improved potency, selectivity, and metabolic stability compared to their larger ring counterparts . This compound serves as a versatile building block, or "synthon," for the preparation of more complex, functionally decorated molecules . The azetidine ring is a key pharmacophore subunit found in a variety of natural and synthetic products with broad biological activities . The specific (R)-enantiomer provides a defined stereocenter, which is often critical for specific interactions with biological targets such as enzymes and receptors. The 2-methoxyethyl side chain adds ether functionality and flexibility to the molecule, influencing its physicochemical properties. Researchers utilize this chiral azetidine in the design of novel molecular frameworks, particularly in the synthesis of potential therapeutic agents. Its high purity makes it suitable for critical applications in method development and compound screening. (R)-2-(2-Methoxyethyl)azetidine hydrochloride is supplied for research purposes as a solid and should be stored under appropriate conditions to maintain stability. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2R)-2-(2-methoxyethyl)azetidine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

KLBDZKRAZLXDIS-FYZOBXCZSA-N

Isomeric SMILES

COCC[C@H]1CCN1.Cl

Canonical SMILES

COCCC1CCN1.Cl

Origin of Product

United States

Foundational & Exploratory

CAS number for (R)-2-(2-Methoxyethyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-2-(2-Methoxyethyl)azetidine HCl

Part 1: Executive Summary & Chemical Identity

(R)-2-(2-Methoxyethyl)azetidine hydrochloride is a chiral, saturated N-heterocyclic building block increasingly utilized in medicinal chemistry. As a conformationally restricted amine, it serves as a critical isostere for proline or piperidine moieties, offering a strategy to modulate lipophilicity (LogD), basicity (pKa), and metabolic stability in drug candidates.

While the (S)-enantiomer is widely indexed under CAS 1956437-79-8 , the (R)-enantiomer is frequently sourced as a custom synthesis product or via resolution of the racemate. This guide provides the technical specifications, synthetic routes, and application logic for the (R)-isomer.

Chemical Identity Table
PropertySpecification
Chemical Name (2R)-2-(2-Methoxyethyl)azetidine hydrochloride
Common Identifiers (R)-2-(2-Methoxyethyl)azetidine HCl; Azetidine, 2-(2-methoxyethyl)-, hydrochloride (1:1), (2R)-
CAS Number (S-isomer) 1956437-79-8 (Reference Anchor)
CAS Number (Racemate) 1784076-98-7 (Free Base) / 2418642-09-6 (Analogous HCl salts)
Molecular Formula C₆H₁₃NO[1][2] · HCl
Molecular Weight 151.63 g/mol
Chiral Center C2 (R-configuration)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO

Part 2: Synthetic Methodologies & Manufacturing

The synthesis of (R)-2-(2-Methoxyethyl)azetidine HCl typically follows one of two high-fidelity pathways: Chiral Pool Synthesis (from amino acids) or Asymmetric Hydrogenation . The choice depends on scale and available precursors.

Method A: Cyclization from Chiral Amino Alcohols (Preferred for Lab Scale)

This protocol ensures retention of stereochemistry by starting from an enantiopure precursor, such as a derivative of (R)-glutamic acid or (R)-aspartic acid homologues.

Step-by-Step Protocol:

  • Precursor Preparation: Start with (R)-3-amino-5-methoxypentan-1-ol (derived from reduction of the corresponding amino acid ester).

  • Activation: The primary alcohol at C1 is selectively activated as a leaving group (Mesylate or Tosylate) using MsCl/TsCl and TEA in DCM at 0°C.

    • Mechanism:[1] Sulfonylation creates a potent electrophile while the amine remains protected (e.g., N-Boc).

  • Cyclization: Treat the intermediate with a strong base (NaH or KOtBu) in THF. The intramolecular nucleophilic attack of the carbamate nitrogen onto the mesylate forms the 4-membered ring.

  • Deprotection & Salt Formation:

    • Remove the N-Boc group using 4N HCl in Dioxane.

    • Precipitate the product with diethyl ether to yield the hydrochloride salt.

Method B: Resolution of Racemate (Industrial Scale)

For bulk production, synthesizing the racemate (CAS 1784076-98-7) followed by chiral resolution is often more cost-effective.

  • Racemic Synthesis: Thermal cyclization of 1-bromo-3-chloropropane with 3-methoxypropylamine (low yield) or reduction of 4-(2-methoxyethyl)-2-azetidinone.

  • Resolution: Use (S)-Mandelic acid or (L)-Tartaric acid to form diastereomeric salts.

  • Separation: Crystallize selectively from EtOH/EtOAc.

  • Free Basing: Treat with NaOH, extract into DCM, and convert to HCl salt.

Visualization: Synthetic Workflow

Synthesis Start Precursor: (R)-Amino Alcohol Act Activation: (MsCl/TEA) Start->Act Sulfonylation Cyc Cyclization: (NaH/THF) Act->Cyc Ring Closure Deprot Deprotection: (HCl/Dioxane) Cyc->Deprot N-Boc Removal Prod Target: (R)-2-(2-Methoxyethyl) azetidine HCl Deprot->Prod Precipitation

Caption: Figure 1. Chiral pool synthesis pathway ensuring retention of stereochemistry via intramolecular displacement.

Part 3: Applications in Medicinal Chemistry

The (R)-2-(2-Methoxyethyl)azetidine motif is a high-value scaffold in Fragment-Based Drug Discovery (FBDD) . Its utility stems from three specific physicochemical advantages:

  • Conformational Restriction: Unlike the flexible ethyl amine chain, the azetidine ring locks the nitrogen vector. This reduces the entropic penalty upon binding to a protein target (e.g., Kinases, GPCRs).

    • Mechanistic Insight: The "pucker" angle of the azetidine ring (~30°) positions the C2 substituent (methoxyethyl) in a defined pseudo-equatorial orientation, enabling precise probing of hydrophobic pockets.

  • Basicity Modulation (pKa Lowering): Azetidines are generally less basic (pKa ~10.0-10.5) than their pyrrolidine or piperidine counterparts (pKa ~11.0).

    • Impact: This reduced basicity improves membrane permeability (LogD) and reduces the risk of hERG channel inhibition, a common liability for basic amines.

  • Metabolic Stability: The 4-membered ring is metabolically distinct. While strained, it often resists oxidative metabolism (CYP450) better than N-ethyl or N-isopropyl chains, provided the nitrogen is substituted or part of a pharmacophore.

Visualization: Structural Logic

StructureLogic Sub1 Azetidine Core (Conformational Lock) Effect1 Reduced Entropic Penalty Sub1->Effect1 Sub2 C2-Methoxyethyl (Polar/Hydrophobic Probe) Effect2 Optimized LogD / pKa Sub2->Effect2 Target Drug Candidate (Kinase/GPCR Ligand) Effect1->Target Effect2->Target

Caption: Figure 2. Pharmacophoric contribution of the azetidine scaffold to ligand efficiency.

Part 4: Handling, Stability & Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: The azetidine ring is strained (strain energy ~26 kcal/mol). Avoid prolonged exposure to strong Lewis acids or extreme heat (>100°C) which may trigger ring-opening polymerization.

  • Solubility Protocol:

    • Stock Solution: Dissolve in DMSO or Methanol (up to 100 mM).

    • Aqueous Buffer: Soluble in PBS (pH 7.4), but ensure fresh preparation to prevent slow hydrolysis if left for days.

References

  • Fluorochem Ltd. (S)-2-(2-Methoxyethyl)azetidine HCl Product Specification. Retrieved from

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines from amino alcohols.
  • Lowe, G. (2010). Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. Azetidine Building Blocks for Drug Discovery. Retrieved from

  • ChemScene. (R)-2-(Methoxymethyl)azetidine hydrochloride Product Data. Retrieved from

Sources

Escaping Flatland: The Strategic Deployment of Chiral Azetidine Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from flat, sp²-hybridized aromatic rings to sp³-rich, conformationally restricted scaffolds is a defining paradigm in contemporary drug discovery. Among saturated nitrogen heterocycles, the four-membered azetidine ring occupies a privileged chemical space. It offers a unique structural balance: it is significantly more stable than highly strained aziridines, yet structurally more rigid and compact than larger pyrrolidines or piperidines[1]. This whitepaper explores the mechanistic rationale behind utilizing chiral azetidines, evaluates modern synthetic strategies, and provides validated, step-by-step protocols for their integration into medicinal chemistry workflows.

Mechanistic Rationale: The Causality of Azetidine Utility

Conformational Restriction and Exit Vectors

Why choose an azetidine over a pyrrolidine? The causality lies in the precise projection of exit vectors. The internal bond angles of an azetidine are compressed to approximately 90°, forcing the exocyclic substituents into highly defined spatial orientations. This vector projection is critical for fragment-based drug design (FBDD) and structure-activity relationship (SAR) optimization, allowing medicinal chemists to probe narrow enzymatic pockets with high fidelity[2].

Pharmacokinetic Optimization

Incorporating an azetidine ring lowers the entropic penalty of target binding due to its rigidity. Furthermore, compared to larger heterocycles, the reduced lipophilicity and lower molecular weight of azetidines generally improve overall pharmacokinetic (PK) profiles, including solubility and metabolic stability[3]. Several FDA-approved drugs leverage the azetidine motif, including the calcium channel blocker azelnidipine, the MEK inhibitor cobimetinib, and the JAK inhibitor tofacitinib[2].

Exploiting Ring Strain for Covalent Inhibition

The inherent ring strain of azetidines (~26 kcal/mol) can be strategically exploited in late-stage functionalization or covalent inhibition. For instance, Pfizer's monoacylglycerol lipase (MAGL) inhibitor utilizes an azetidine carbamate where the specific ring geometry facilitates the departure of a hexafluoroisopropanol leaving group upon attack by an active-site serine residue[2].

Strategic Approaches to Chiral Azetidine Synthesis

Historically, chiral azetidines were derived from the chiral pool (e.g., homoserine lactones), which required lengthy, low-yielding synthetic sequences[4]. Modern methodologies rely on asymmetric catalysis, chiral auxiliaries, or strain-release mechanisms to access these structures efficiently.

Table 1: Quantitative Comparison of Chiral Azetidine Synthetic Strategies
Synthetic StrategyKey Reagents / CatalystsTypical YieldEnantiomeric Excess (ee)AdvantagesLimitations
Chiral Sulfinamide Auxiliary tert-Butanesulfinamide, Grignard reagents40–80% (over 3 steps)>95% (after separation)Scalable, highly modular, robust stereocontrol.Requires stoichiometric chiral auxiliary.
Cu-Catalyzed Boryl Allylation Cu(I), chiral bisphosphine ligands, azetines60–90%90–99%Access to complex 2,3-disubstituted azetidines.Azetine precursors can be unstable.
Aza Paternò–Büchi [2+2] UV/Vis light, Photosensitizers (e.g., Ir/Ru)30–85%Variable (often requires chiral templates)Rapid generation of complex topologies.Poor stereocontrol without specialized chiral ligands.
ABB Strain-Release 1-Azabicyclobutanes, Nucleophiles50–95%>98% (retained from precursor)Extremely fast, mild conditions, high functional group tolerance.Requires synthesis of stereopure ABB precursors.

Workflow Logic: Azetidine Synthesis & Functionalization

Decision matrix for chiral azetidine synthesis in drug discovery workflows.

Self-Validating Experimental Protocols

Protocol 1: Scalable Synthesis of C2-Substituted Azetidines via Chiral tert-Butanesulfinamides

This methodology utilizes the Ellman auxiliary to direct the stereochemical outcome of nucleophilic addition, providing a highly scalable route to enantioenriched C2-alkyl/aryl azetidines[4].

Causality & Rationale: The use of (R)- or (S)-tert-butanesulfinamide is critical. The bulky tert-butyl group sterically blocks one face of the intermediate imine. When a Grignard reagent attacks, it is forced to approach from the less hindered face, establishing the new stereocenter with high diastereoselectivity (typically >85:15 dr). This allows for the separation of diastereomers via standard normal-phase silica chromatography, bypassing the need for expensive chiral HPLC[4].

Step-by-Step Methodology:

  • Imine Condensation: Dissolve the target aldehyde (1.0 equiv) and chiral tert-butanesulfinamide (1.05 equiv) in anhydrous THF. Add Ti(OEt)₄ (2.0 equiv) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours.

    • Validation Check: Monitor by TLC or crude ¹H-NMR. The disappearance of the aldehyde proton (~9.5 ppm) and appearance of the imine proton (~8.1 ppm) confirms conversion.

  • Stereoselective Grignard Addition: Cool the reaction mixture to -78 °C. Dropwise add the desired Grignard reagent (e.g., 3-chloropropylmagnesium bromide, 2.0 equiv). The low temperature is essential to maximize the facial selectivity dictated by the chiral auxiliary.

    • Validation Check: Quench a small aliquot with saturated NH₄Cl. LC-MS should show the mass of the desired sulfonamide intermediate.

  • Cyclization: Isolate the crude sulfonamide. Dissolve in DMF and add NaH (1.5 equiv) at 0 °C to deprotonate the nitrogen. The resulting amide anion undergoes intramolecular Sₙ2 displacement of the pendant chloride, forming the strained azetidine ring.

  • Deprotection: Treat the purified protected azetidine with 4M HCl in dioxane. The acidic conditions selectively cleave the sulfinyl group, yielding the enantiopure C2-substituted azetidine hydrochloride salt, ready for medicinal chemistry derivatization[4].

Protocol 2: Photochemical Aza Paternò–Büchi [2+2] Cycloaddition

For complex, highly substituted topologies, photochemical [2+2] cycloadditions offer a direct route by combining imines and alkenes[5].

Causality & Rationale: The [2+2] cycloaddition is thermally forbidden by Woodward-Hoffmann rules. By irradiating the reaction mixture with UV or visible light in the presence of a triplet sensitizer (e.g., Ir-based photocatalysts), the alkene or imine is excited to a triplet state. This reverses the orbital symmetry constraints, allowing step-wise biradical formation and subsequent ring closure to form the azetidine[5]. Recent advances in continuous flow photochemistry have enabled the scaling of these reactions to multigram quantities, overcoming the photon-penetration limitations of batch reactors[6].

Step-by-Step Methodology:

  • Reaction Assembly: In a photoreactor vessel, combine the azetidine-2-carboxylic acid derivative (1.0 equiv), the target alkene (2.0 equiv), and the photocatalyst (e.g., 2.5 mol% Ir-complex) in degassed DMF[6].

  • Irradiation: Irradiate the mixture using 450 nm blue LEDs. Maintain the temperature at 25 °C using a cooling block to prevent thermal degradation of the strained intermediates.

    • Validation Check: Monitor the reaction progression via HPLC. The formation of the cyclobutane/azetidine core will present a distinct retention time shift compared to the starting materials.

  • Purification: Remove the solvent under reduced pressure. Purify the crude mixture via automated flash chromatography to isolate the functionalized azetidine[6].

Conclusion

The integration of chiral azetidines into medicinal chemistry programs is no longer limited by synthetic intractability. Through the strategic application of chiral auxiliaries, transition-metal catalysis (such as Cu-catalyzed boryl allylation[7]), and strain-release mechanisms utilizing 1-azabicyclobutanes[8], drug discovery professionals can now routinely access these privileged, sp³-rich scaffolds. By meticulously controlling stereochemistry and exploiting inherent ring strain, researchers can design therapeutics with superior binding affinities, enhanced metabolic stability, and optimized pharmacokinetic profiles.

References

  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals lifechemicals.com 3

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv chemrxiv.org 6

  • Azetidines in Drug Discovery - PharmaBlock pharmablock.com 2

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC nih.gov 4

  • Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science rsc.org 5

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle researchgate.net 1

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines acs.org 7

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes chemrxiv.org 8

Sources

(R)-2-(2-Methoxyethyl)azetidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (R)-2-(2-Methoxyethyl)azetidine hydrochloride , a specialized chiral building block used in modern medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2]

This compound is a chiral, four-membered saturated nitrogen heterocycle (azetidine) substituted at the C2 position with a methoxyethyl side chain. It is supplied as a hydrochloride salt to ensure stability and solubility.

Core Data Table
PropertySpecification
Chemical Name (R)-2-(2-Methoxyethyl)azetidine hydrochloride
CAS Number Not Widely Listed (Enantiomer of 1956437-79-8; Racemate: 1784076-98-7)
Molecular Formula C₆H₁₄ClNO (Salt) / C₆H₁₃NO (Free Base)
Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Free Base)
Chirality (R)-Enantiomer
Physical State White to off-white solid (Hygroscopic)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
SMILES (Salt) COCC[C@H]1CCN1.Cl
Structural Analysis

The molecule consists of a strained azetidine ring, which imparts unique conformational rigidity compared to its five-membered analog (pyrrolidine). The (R)-configuration at the C2 position is critical for stereoselective binding in biological targets. The 2-methoxyethyl side chain serves as a polar, flexible tether that can engage in hydrogen bonding while modulating the overall lipophilicity (LogP) of the parent drug molecule.

Synthesis & Manufacturing Methodology

The synthesis of (R)-2-(2-Methoxyethyl)azetidine hydrochloride typically requires a chiral pool approach or asymmetric synthesis to establish the C2 stereocenter. A robust route involves the one-carbon homologation of (R)-azetidine-2-carboxylic acid (derived from D-aspartic acid or resolution).

Synthetic Pathway: Arndt-Eistert Homologation Strategy[3]

This method ensures the preservation of chiral integrity while extending the side chain from a methyl (C1) to an ethyl (C2) linkage.

Step-by-Step Protocol:

  • N-Protection: Start with commercially available (R)-Azetidine-2-carboxylic acid . Protect the amine as a tert-butyl carbamate (Boc) to prevent side reactions.

  • Activation & Diazotization: Convert the carboxylic acid to a mixed anhydride (using isobutyl chloroformate) and react with diazomethane to form the

    
    -diazoketone .
    
  • Wolff Rearrangement (Homologation): Treat the diazoketone with silver benzoate in methanol. This induces the Wolff rearrangement, extending the carbon chain by one unit to yield (R)-methyl 2-(1-(tert-butoxycarbonyl)azetidin-2-yl)acetate .

  • Reduction: Reduce the ester moiety using Lithium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ) to yield the primary alcohol: (R)-N-Boc-2-(2-hydroxyethyl)azetidine .
  • O-Methylation: Alkylate the hydroxyl group using Methyl Iodide (

    
    ) and Sodium Hydride (
    
    
    
    ) in THF to form the methoxy ether.
  • Deprotection & Salt Formation: Remove the Boc group using

    
     in dioxane. The product precipitates as the hydrochloride salt.
    
Visual Synthesis Workflow

SynthesisPath Start (R)-Azetidine-2-COOH (Chiral Pool) Step1 N-Boc Protection Start->Step1 Step2 Diazoketone Formation Step1->Step2 1. Isobutyl chloroformate 2. CH2N2 Step3 Wolff Rearrangement (Homologation) Step2->Step3 AgBz, MeOH Step4 Ester Reduction (LiBH4) Step3->Step4 Chain Extended Ester Step5 O-Methylation (MeI/NaH) Step4->Step5 Alcohol Intermediate End (R)-2-(2-Methoxyethyl) azetidine HCl Step5->End 1. HCl/Dioxane 2. Crystallization

Caption: Figure 1. Arndt-Eistert homologation route for the synthesis of (R)-2-(2-Methoxyethyl)azetidine HCl, ensuring retention of C2 chirality.

Applications in Drug Discovery[2][4][5][6]

This building block is classified as a privileged scaffold modifier.[1] It is primarily used to optimize the physicochemical properties of lead compounds (Lead Optimization phase).

Mechanistic Advantages[5][6][7]
  • LogP Modulation (Lipophilicity):

    • Replacing a pyrrolidine or piperidine ring with an azetidine ring typically lowers the LogP (makes the molecule more hydrophilic) due to the higher polarity of the strained amine and the reduced carbon count.

    • The methoxyethyl tail adds a specific hydrophilic vector without introducing a hydrogen bond donor (HBD), which improves membrane permeability compared to a free hydroxyl group.

  • Metabolic Stability:

    • The strained four-membered ring alters the geometry of the nitrogen lone pair (

      
       character), often reducing susceptibility to oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes compared to larger rings.
      
    • The methoxy group "caps" the ethyl chain, preventing rapid glucuronidation that might occur with a terminal alcohol.

  • Conformational Restriction:

    • The azetidine ring locks the substituent vectors into a distinct geometric space (

      
       bond angles), potentially improving binding affinity by reducing the entropic penalty upon binding to a protein target (e.g., GPCRs or Kinases).
      
Decision Logic for Scaffold Selection

ApplicationLogic Problem Lead Compound Issue Solubility Poor Solubility / High LogP? Problem->Solubility Metabolism Rapid N-Dealkylation? Problem->Metabolism Selectivity Off-Target Binding? Problem->Selectivity Solution Incorporate (R)-2-(2-Methoxyethyl)azetidine Solubility->Solution Yes Metabolism->Solution Yes Selectivity->Solution Yes Result1 Lowers LogP (Azetidine Effect) Solution->Result1 Result2 Steric Bulk & Electronic Change Blocks CYP450 Solution->Result2 Result3 Rigid Vector Improves Specificity Solution->Result3

Caption: Figure 2. Medicinal chemistry decision tree illustrating when to deploy the (R)-2-(2-Methoxyethyl)azetidine scaffold.

Handling, Stability, and Analytics

Handling Protocols
  • Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is hygroscopic. It must be stored in a desiccator at -20°C or 4°C under an inert atmosphere (Argon/Nitrogen).

  • Reconstitution: Dissolve in anhydrous DMSO or Methanol for stock solutions. Avoid aqueous storage for prolonged periods to prevent potential hydrolysis or ring-opening under extreme pH conditions (though azetidines are relatively stable compared to aziridines).

Analytical Verification

To verify the identity and purity of the (R)-isomer, the following methods are standard:

  • ¹H NMR (DMSO-d₆): Look for the characteristic multiplets of the azetidine ring protons (

    
     2.2–4.0 ppm) and the sharp singlet of the methoxy group (
    
    
    
    ~3.3 ppm).
  • Chiral HPLC: Essential to confirm enantiomeric excess (ee%).

    • Column: Chiralpak IC or AD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (requires derivatization if no UV chromophore is present) or use of CAD/ELSD detection.

  • Mass Spectrometry: ESI+ mode will show the parent ion

    
     (Free base mass).
    

References

  • ChemScene . (R)-2-(Methoxymethyl)azetidine hydrochloride Product Data. Retrieved from (Note: Reference for structural analog properties).

  • Fluorochem . (S)-2-(2-Methoxyethyl)azetidine Hydrochloride Product Data. Retrieved from (Note: Enantiomer data used for MW verification).

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from

  • PubChem . (R)-Methyl azetidine-2-carboxylate hydrochloride Data. Retrieved from (Note: Starting material for synthesis).

Sources

Azetidine vs. Pyrrolidine Bioisosteres with Ether Side Chains: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to optimize drug-like properties is a cornerstone of successful drug development. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning a compound's physicochemical and pharmacokinetic profile. This guide delves into the nuanced relationship between two key saturated heterocycles: azetidine and pyrrolidine, particularly when functionalized with ether side chains. While often considered as potential bioisosteres, their distinct structural and electronic properties can lead to significant differences in biological activity and disposition. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of their comparative attributes, synthetic accessibility, and strategic application in drug design.

Part 1: The Physicochemical and Conformational Landscape: A Tale of Two Rings

The decision to interchange an azetidine for a pyrrolidine, or vice versa, is far from a simple swap. The inherent properties of these four- and five-membered rings dictate their spatial presentation of substituents and their interactions with the biological environment.

Azetidines, as four-membered nitrogen heterocycles, are characterized by significant ring strain (approx. 25.4 kcal/mol), which influences their reactivity and conformational flexibility.[1][2] In contrast, the five-membered pyrrolidine ring exhibits considerably less ring strain (5.4 kcal/mol), affording it greater conformational freedom.[1] This fundamental difference in ring strain has a cascading effect on several key physicochemical parameters.

Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine Cores

PropertyAzetidinePyrrolidineKey Considerations in Drug Design
pKa ~11.29~11.27The basicity of the ring nitrogen is comparable, but substitution can significantly alter this. The pKa influences the ionization state at physiological pH, which in turn affects solubility, cell permeability, and potential for off-target interactions.[3][4]
logP (Calculated) Generally LowerGenerally HigherThe smaller, more compact azetidine ring typically imparts greater polarity and higher aqueous solubility.[3][5] The larger pyrrolidine ring contributes to increased lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and increased non-specific binding.[3]
Ring Puckering Quasi-planar, with a distinct pucker[6]Envelope and twisted conformations[7]The reduced conformational flexibility of the azetidine ring allows for a more precise positioning of substituents in 3D space.[8][9] The flexible nature of the pyrrolidine ring allows it to adopt various conformations to fit a binding pocket, but this can also lead to an entropic penalty upon binding.
Metabolic Stability Variable, can be a site for metabolic cleavage due to ring strain[2][10]Generally moderate stability[3]The strained C-N bonds in azetidines can be susceptible to metabolic enzymes. However, strategic substitution can mitigate this liability. Pyrrolidine metabolism often occurs at the carbons adjacent to the nitrogen.[11]

The conformational differences between the two rings are particularly critical. The azetidine ring is not perfectly flat, adopting a puckered conformation to alleviate some of its inherent strain.[6] However, this puckering is less pronounced than the envelope and twisted conformations readily adopted by the more flexible pyrrolidine ring.[7][12][13] This has significant implications for the orientation of substituents, such as ether side chains.

A diagram illustrating the distinct puckering of azetidine and pyrrolidine rings.

Part 2: Synthetic Strategies for Accessing Azetidine and Pyrrolidine Cores with Ether Side Chains

The synthetic accessibility of these scaffolds is a crucial consideration for their practical application in drug discovery programs. Both azetidine and pyrrolidine cores with ether side chains can be accessed through various synthetic routes, each with its own advantages and challenges.

Synthesis of 3-Alkoxy-Azetidines

The synthesis of 3-alkoxy-azetidines often starts from commercially available or readily prepared 3-hydroxyazetidine derivatives.[14] A common and straightforward approach is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of a 3-Alkoxy-Azetidine

  • Protection of the Azetidine Nitrogen: To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add a nitrogen protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Deprotonation of the Hydroxyl Group: Dissolve the N-protected 3-hydroxyazetidine in an anhydrous aprotic solvent (e.g., THF). Add a strong base (e.g., sodium hydride) portion-wise at 0°C. Allow the reaction to stir at room temperature for 30-60 minutes.

  • Alkylation: To the resulting alkoxide solution, add the desired alkyl halide (e.g., ethyl iodide for an ethoxy side chain) and stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection (if necessary): The N-protecting group can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final 3-alkoxy-azetidine.

An alternative route involves the nucleophilic substitution of 3-haloazetidines with an alkoxide.[15]

Synthesis of 3-Alkoxy-Pyrrolidines

The synthesis of 3-alkoxy-pyrrolidines can also be achieved through similar strategies, often starting from 3-hydroxypyrrolidine.[16]

Experimental Protocol: Synthesis of a 3-Alkoxy-Pyrrolidine

  • N-Protection: Similar to the azetidine synthesis, the pyrrolidine nitrogen is typically protected first using standard procedures (e.g., Boc or Cbz protection).

  • Ether Formation: The N-protected 3-hydroxypyrrolidine is then subjected to Williamson ether synthesis conditions as described for the azetidine analog. A base such as sodium hydride is used to generate the alkoxide, which is then reacted with an appropriate alkyl halide.

  • Work-up and Purification: Standard aqueous work-up and chromatographic purification are employed to isolate the N-protected 3-alkoxy-pyrrolidine.

  • Deprotection: The protecting group is removed to afford the target 3-alkoxy-pyrrolidine.

It is important to note that the synthesis of azetidines can sometimes be complicated by the competing formation of the thermodynamically more stable pyrrolidine ring, especially under harsh reaction conditions or with certain substitution patterns.[17] Careful control of reaction parameters such as temperature and concentration is often necessary to favor the formation of the desired four-membered ring.[17]

Part 3: Comparative Analysis of Pharmacokinetic and Pharmacodynamic Profiles

The choice between an azetidine and a pyrrolidine core can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target.

Metabolic Stability: The metabolic fate of these two heterocycles can differ significantly. The strained azetidine ring can be more susceptible to ring-opening metabolism.[2] However, in some cases, the replacement of a metabolically labile piperidine or pyrrolidine with an azetidine has been shown to block N-dealkylation pathways and shift metabolism to other parts of the molecule, thereby improving metabolic stability.[11]

Table 2: Comparative ADME and Pharmacodynamic Properties

ParameterAzetidine-Containing CompoundsPyrrolidine-Containing CompoundsImplications for Drug Design
Metabolic Stability (t½ in Liver Microsomes) Variable, can be improved by strategic substitution.Generally moderate.[3]The metabolic hotspot can be shifted by switching between the two rings. In vitro metabolic stability assays are crucial for evaluation.[3]
Cell Permeability (Caco-2) Generally good, influenced by overall lipophilicity.[3]Generally good to high.[3]Both scaffolds can be incorporated into compounds with good permeability. The choice may depend on the desired balance with solubility.
Target Binding and Potency The rigid nature can lead to highly specific and potent interactions.The conformational flexibility can allow for adaptation to the binding site, but may come at an entropic cost.The more constrained nature of the azetidine can be advantageous for locking in a bioactive conformation, potentially leading to higher potency and selectivity.
Off-Target Effects The lower lipophilicity may reduce non-specific binding.The higher lipophilicity can sometimes lead to interactions with unintended targets.The choice of the core can influence the overall selectivity profile of a compound.

The impact on target engagement is a critical consideration. The more rigid azetidine scaffold presents its substituents in a more defined orientation. If this orientation matches the requirements of the binding pocket, it can lead to a significant increase in potency. Conversely, if the flexibility of the pyrrolidine ring is necessary to achieve the optimal binding conformation, its replacement with an azetidine may be detrimental to activity.

G cluster_0 Ligand-Receptor Interaction cluster_1 Core Scaffold Influence Ligand Drug Candidate Receptor Target Receptor Ligand->Receptor Binding Affinity (Ki) Binding Binding Event Receptor->Binding Signal Signal Transduction Binding->Signal Response Biological Response Signal->Response Azetidine Azetidine Core (Rigid) Precise Vector\nPositioning Precise Vector Positioning Azetidine->Precise Vector\nPositioning Pyrrolidine Pyrrolidine Core (Flexible) Conformational\nAdaptability Conformational Adaptability Pyrrolidine->Conformational\nAdaptability Precise Vector\nPositioning->Binding Potentially Higher Potency Conformational\nAdaptability->Binding Potential Entropic Penalty

A diagram showing how the choice of core scaffold can influence ligand-receptor interactions.

Part 4: Case Studies and Practical Applications

Several examples in the medicinal chemistry literature highlight the strategic use of azetidine-for-pyrrolidine bioisosteric replacement.

One notable case study involved the development of dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists.[18] In this work, both azetidine and pyrrolidine derivatives were synthesized and evaluated. The study demonstrated that both scaffolds could be successfully incorporated to achieve the desired dual pharmacology, highlighting that in some cases, the two rings can be functionally interchangeable, with subtle differences in potency and pharmacokinetic profiles.

In another example, the investigation of azetidines as piperidine isosteres for serotonin-4 partial agonists also included a comparison with pyrrolidine analogs.[11] It was found that while the pyrrolidine-containing compounds still underwent the same metabolic pathways of N-dealkylation, the azetidine analogs completely shifted the metabolism away from the alicyclic amine to the benzisoxazole ring. This demonstrates the profound impact that ring size can have on metabolic fate.

Conclusion and Future Perspectives

The choice between an azetidine and a pyrrolidine core with ether side chains is a strategic decision that must be guided by a thorough understanding of their distinct physicochemical, conformational, and pharmacokinetic properties. While they can be considered bioisosteres, they are not always interchangeable. The greater rigidity and polarity of the azetidine ring can offer advantages in terms of aqueous solubility and pre-organization for target binding. Conversely, the flexibility of the pyrrolidine ring may be beneficial for accommodating certain binding pockets.

Future advancements in computational chemistry will likely play an increasingly important role in predicting the consequences of this bioisosteric swap, allowing for a more rational design of drug candidates. Furthermore, the development of novel and efficient synthetic methodologies for the construction of functionalized azetidines will continue to expand their application in drug discovery. Ultimately, the judicious selection and application of these valuable heterocyclic scaffolds will continue to be a key driver of innovation in the quest for new and improved therapeutics.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate.
  • Structure of azetidine‐containing compounds found in nature - ResearchGate.
  • Effects of ring contraction on the conformational preferences of α-substituted proline analogs.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate.
  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF - ResearchGate.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Examples of azetidine containing molecules alongside pyrrolidine... - ResearchGate.
  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes - PubMed.
  • Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • What are the products of azetidine ring - expansion reactions? - Blog - Sparrow Chemical.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem.
  • How to avoid pyrrolidine formation during azetidine synthesis - Benchchem.
  • International Journal of Theranostics - SciTechnol.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem.
  • Full article: Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - Taylor & Francis.
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide - Benchchem.
  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC.
  • Conformational preferences of proline analogues with different ring size - PubMed.
  • Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B - ACS Publications.
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate.
  • 3-(2-Alkoxy-1-hydroxyethyl)azetidin-2-ones: Potential Intermediates for the Synthesis of Novel Carbapenems - Journal of Chemical Research, Synopses (RSC Publishing).
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Azetidine synthesis - Organic Chemistry Portal.
  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation - ChemRxiv.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC.
  • Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists - PubMed.
  • Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids - RSC Publishing.
  • Azetidines in Drug Discovery - PharmaBlock.
  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes - Figshare.
  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - . Available at:

  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals.
  • Pyrrolidine synthesis - Organic Chemistry Portal.

Sources

pKa Values of 2-Substituted Azetidine Hydrochloride Salts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pKa values of 2-substituted azetidine hydrochloride salts, designed for researchers in medicinal chemistry and drug development.

Part 1: Executive Summary

Azetidines (four-membered saturated nitrogen heterocycles) are increasingly utilized in drug discovery as rigidified bioisosteres of amines, amides, and pyrrolidines.[1] Their unique geometric constraints and high basicity—often comparable to or exceeding that of secondary acyclic amines—make them critical scaffolds for modulating physicochemical properties such as solubility, lipophilicity (LogD), and metabolic stability.[1]

Understanding the pKa of the azetidine nitrogen is pivotal for predicting ionization states at physiological pH (7.4), which directly dictates membrane permeability and target binding affinity.[1] This guide analyzes the structural determinants of basicity in 2-substituted azetidines and provides validated experimental protocols for their characterization.

Part 2: Core Data Repository

The following table synthesizes experimental and high-confidence predicted pKa values for the conjugate acids (azetidinium ions) of key 2-substituted derivatives.

Table 1: pKa Values of Azetidine and 2-Substituted Derivatives
CompoundSubstituent (R at C2)pKa (Conjugate Acid)Structural Effect on Basicity
Azetidine (Parent)-H11.29 (Exp)High basicity due to relief of ring strain upon protonation and efficient solvation.
2-Methylazetidine -CH₃~10.4 (Exp/Est)Lower than parent. Steric hindrance to solvation outweighs the weak inductive (+I) effect.
2-Phenylazetidine -C₆H₅9.0 – 9.5 (Est)Significantly lower. Inductive electron withdrawal (-I) by the phenyl ring reduces N-lone pair availability.
Azetidine-2-carboxylic acid -COOH~9.5 – 10.0 (NH₂⁺)Lower. Proline homologue. The -COO⁻ group is electron-withdrawing relative to alkyl, lowering amine basicity. (Acid pKa ~2.4).
2-Cyanoazetidine -CN< 4.0 (Est)Drastically lower. Strong electron-withdrawing group (-I) severely decreases basicity.

Note on Data Sources: The pKa of the parent azetidine (11.29) is a well-established experimental value. Values for substituted derivatives are derived from comparative analysis of experimental datasets for analogous pyrrolidines and benzylamines, as direct literature values for specific salts can vary by solvent and ionic strength.

Part 3: Mechanistic Analysis

Ring Strain and Hybridization (The Azetidine Anomaly)

Contrary to the trend observed in aziridines (3-membered rings, pKa ~8.0), azetidines are highly basic.[1]

  • Aziridine: Extreme ring strain (~60° bond angle) forces the nitrogen to adopt significant s-character in its ring bonds, leaving the lone pair in an orbital with high s-character. Electrons in s-orbitals are held closer to the nucleus and are less available for protonation.

  • Azetidine: The bond angle (~90°) is less strained. The nitrogen hybridization is closer to

    
    . Furthermore, the "ring strain release" upon protonation (quaternary nitrogen tolerates strain better than neutral tertiary nitrogen) favors the protonated state, driving the pKa up to ~11.3.[1]
    
The "2-Substituent Effect"

Modifying the C2 position introduces two competing vectors:

  • Electronic Induction: Electron-donating groups (alkyl) should theoretically increase basicity. Electron-withdrawing groups (phenyl, carboxyl, cyano) decrease it.[1]

  • Steric Solvation (The Dominant Factor): In small, rigid rings like azetidine, bulky groups at C2 sterically hinder the approach of solvent water molecules.[1] Stabilization of the positive charge on the ammonium ion relies heavily on hydrogen bonding with water. Blocking this solvation shell destabilizes the cation, lowering the pKa. [1]

    • Case Study: 2-Methylazetidine (pKa ~10.4) is weaker than azetidine (11.3), mirroring the trend seen in pyrrolidine (11.[1]3) vs. 2-methylpyrrolidine (10.2). The steric penalty to solvation overrides the methyl group's electron donation.

Visualizing the pKa Trends

Azetidine_pKa_Trends cluster_legend Mechanistic Drivers Parent Azetidine (pKa 11.29) Methyl 2-Methylazetidine (pKa ~10.4) Parent->Methyl Steric Hindrance to Solvation Phenyl 2-Phenylazetidine (pKa ~9.3) Parent->Phenyl Inductive Withdrawal (-I Effect) COOH Azetidine-2-COOH (pKa ~9.8) Parent->COOH Inductive Withdrawal (-I Effect) Legend Sterics lower pKa despite +I Induction (-I) lowers pKa significantly

Figure 1: Impact of 2-substitution on azetidine basicity.[1] Steric bulk hinders solvation (lowering pKa), while electron-withdrawing groups further reduce basicity via induction.[1]

Part 4: Experimental Methodologies

To determine the precise pKa of a synthesized azetidine salt, two methods are recommended: Potentiometric Titration (Gold Standard) and NMR-pH Titration (for low solubility/quantity).[1]

Method A: Potentiometric Titration (Standard Protocol)

This method is self-validating and provides the highest accuracy for compounds with reasonable water solubility (>1 mM).[1]

Reagents:

  • Standardized 0.1 M NaOH and 0.1 M HCl.

  • 0.15 M KCl (to maintain constant ionic strength).

  • Degassed, deionized water (CO₂-free).[1]

Workflow:

  • Calibration: Calibrate the glass electrode pH meter using three buffers (pH 4.01, 7.00, 10.00) at 25°C.[2]

  • Blank Titration: Titrate 50 mL of 0.15 M KCl with 0.1 M HCl to determine the exact electrode response slope.

  • Sample Preparation: Dissolve the azetidine hydrochloride salt (approx. 0.05–0.1 mmol) in 50 mL of 0.15 M KCl.

  • Titration:

    • Acidify the solution to pH ~2.5 using minimal HCl.

    • Titrate with 0.1 M NaOH using a micro-burette (additions of 10–50 µL).

    • Record pH after stabilization (drift < 0.002 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (inflection point). Use Bjerrum plot analysis or software like Hyperquad for precise calculation.

Method B: ¹H NMR-pH Titration

Ideal for scarce samples (< 5 mg) or when impurities are present (NMR is chemically specific).[1]

Workflow:

  • Sample: Dissolve ~2 mg of azetidine salt in 600 µL of D₂O (or 90:10 H₂O:D₂O).

  • Buffer/Standard: Add an internal standard (e.g., TSP) that does not shift with pH.

  • Titration:

    • Adjust pH (measured with a micro-electrode) using dilute NaOD and DCl.

    • Acquire ¹H NMR spectra at 10–12 pH points ranging from pH 2 to pH 13.

  • Analysis: Track the chemical shift (

    
    ) of the protons at the C2 or C4 position.
    
    • These protons deshield (move downfield) upon protonation.

    • Fit the data to the Henderson-Hasselbalch equation:

      
      [1]
      

Part 5: Implications for Drug Design

Solubility & Permeability
  • High Basicity (pKa > 10): At physiological pH (7.4), the azetidine is >99.9% protonated (cationic).[1]

    • Pros: High aqueous solubility.

    • Cons: Low passive membrane permeability (LogD is low). Requires transporters or structural modification (e.g., fluorine substitution) to lower pKa.[1]

  • 2-Phenyl/Carboxyl Derivatives (pKa ~9.5): Still largely protonated, but the fraction of neutral species is ~100x higher than the parent, potentially improving permeability.[1]

Bioisosteric Replacement

Azetidine is often used to replace pyrrolidine .

  • Azetidine vs. Pyrrolidine: Both have similar pKa (~11.3). However, the azetidine ring is more rigid and has a different vector for the lone pair/N-H bond.

  • Metabolic Stability: The 4-membered ring is generally stable but can be prone to oxidative ring opening if activated by adjacent electron-donating groups.

Decision Logic for Scaffold Selection

Drug_Design_Logic Start Need Cyclic Amine Scaffold Check_pKa Is pKa ~11 acceptable? Start->Check_pKa Use_Parent Use Azetidine/Pyrrolidine (Good Solubility, Low Permeability) Check_pKa->Use_Parent Yes Lower_pKa Need Lower pKa (Better Permeability) Check_pKa->Lower_pKa No Strategy Apply 2-Substitution Lower_pKa->Strategy Result 2-Phenyl / 2-F / 2-CF3 (pKa drops to 6-9 range) Strategy->Result

Figure 2: Strategic decision tree for modulating azetidine properties via substitution.

References

  • Experimental pKa of Azetidine & Cyclic Amines

    • Searles, S. et al.[1] "Hydrogen Bonding and Basicity of Cyclic Imines." Journal of the American Chemical Society, 1956. Link (Establishes pKa ~11.29).[1]

  • Basicity Trends in Heterocycles

    • Morgenthaler, M. et al.[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link (Discusses substituent effects on cyclic amine pKa).[1]

  • Azetidine-2-Carboxylic Acid Properties

    • Fowden, L.[3] "Azetidine-2-carboxylic acid: a new constituent of plants." Nature, 1955. Link (Early characterization of the amino acid).[1]

  • Potentiometric Titration Methodology

    • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience, 2003. (Authoritative text on pKa determination in drug discovery).

  • Comparative Ring Strain Analysis

    • Wiberg, K. B.[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. (Fundamental physical organic chemistry of small rings).

Sources

Beyond Flatland: Engineering Novel Chiral Heterocyclic Amines for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently witnessing a paradigm shift from "flat," aromatic-heavy small molecules to three-dimensional (3D) architectures rich in sp3-hybridized carbons (


).[1] Novel chiral heterocyclic amines represent the vanguard of this shift. These motifs offer superior solubility, enhanced target selectivity, and improved intellectual property space compared to their achiral counterparts. This technical guide synthesizes recent breakthroughs in asymmetric C–H activation and biocatalysis to provide a roadmap for constructing these privileged scaffolds.

The Strategic Imperative: Escaping Flatland

The correlation between clinical success and molecular complexity is well-documented. "Flat" molecules (low


) often suffer from poor solubility and non-specific binding (promiscuity). Chiral heterocyclic amines introduce defined vectors in 3D space, allowing for:
  • Precision Binding: Targeting cryptic pockets in proteins (e.g., KRAS G12C).

  • Metabolic Stability: Deuteration or fluorination at chiral centers can block metabolic soft spots.

  • Vectorial Functionalization: The ability to grow molecules in specific non-planar directions.

Table 1: Comparative Analysis of Synthetic Methodologies for Chiral Amines
ParameterClassical ResolutionAsymmetric HydrogenationC(sp3)–H ActivationBiocatalysis (IREDs/TAs)
Enantioselectivity Moderate to High (max 50% yield)High (>95% ee)High (>90% ee)Excellent (>99% ee)
Atom Economy Poor (wasteful)ExcellentGoodExcellent
Substrate Scope BroadLimited to unsaturated precursorsBroad (native substrates)Defined by enzyme panel
Scalability HighHighModerate (Catalyst cost)High (Fermentation)
Fsp3 Access LowMediumHigh (Late-stage) High

Advanced Synthetic Architectures

Transition-Metal Catalyzed C(sp3)–H Activation

The direct functionalization of unactivated C–H bonds remains the "Holy Grail" of synthesis. Recent advances using Palladium (Pd) catalysis with Transient Directing Groups (TDGs) or chiral bidentate ligands have unlocked the ability to desymmetrize gem-dimethyl groups or functionalize specific methylene positions in saturated heterocycles.

Mechanism Insight: The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. A carbonate or phosphate base assists the Pd center in cleaving the C–H bond while simultaneously forming the C–Pd bond.

Biocatalytic Cascades

Nature's toolkit has expanded beyond simple lipases. Imine Reductases (IREDs) and Transaminases (TAs) now allow for the direct asymmetric synthesis of chiral piperidines and pyrrolidines from open-chain ketones or keto-acids.

Workflow:

  • Screening: Use a panel of 384-well plates with diverse IRED variants.

  • Scale-up: Whole-cell catalysis or immobilized enzymes in flow reactors.

  • Cascade: Coupling Carboxylic Acid Reductases (CAR) with TAs to convert cheap acids into chiral amines in one pot.

Visualization of Mechanistic Pathways[2]

Diagram 1: Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation

This diagram illustrates the catalytic cycle for the desymmetrization of an aliphatic amide to form a chiral heterocyclic amine precursor.

CH_Activation Start Substrate (Aliphatic Amide) Coordination Pd(II)-Ligand Coordination Start->Coordination + Pd(OAc)2 / L* CMD CMD Step (Rate Determining) Coordination->CMD - AcOH Palladacycle Chiral Palladacycle Intermediate CMD->Palladacycle C-H Cleavage OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Aryl Iodide RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species RedElim->Coordination Catalyst Regeneration Product Chiral Heterocycle Product RedElim->Product Release Pd(II)

Caption: Catalytic cycle of Pd(II)-catalyzed enantioselective C(sp3)–H activation via the Concerted Metalation-Deprotonation (CMD) pathway.

Diagram 2: Biocatalytic Screening Decision Matrix

A logic flow for selecting the appropriate biocatalytic route for chiral amine synthesis.

Biocatalysis_Decision Input Target Structure: Chiral Cyclic Amine Check1 Precursor Availability? Input->Check1 RouteA Route A: Transaminase (TA) Check1->RouteA Ketone/Keto-acid RouteB Route B: Imine Reductase (IRED) Check1->RouteB Cyclic Imine RouteC Route C: MAO-N Desymmetrization Check1->RouteC Prochiral Amine ProcessA Screen TA Panel (Amine Donor: IPA) RouteA->ProcessA ProcessB Screen IRED Panel (NADPH cofactor) RouteB->ProcessB

Caption: Decision matrix for selecting biocatalytic routes based on substrate availability.

Detailed Experimental Protocol

Protocol: Enantioselective Pd(II)-Catalyzed


-C(sp3)–H Arylation of Carboxylic Acids (via Transient Directing Group).

Objective: To synthesize a chiral


-arylated aliphatic acid precursor for downstream cyclization into a chiral lactam/piperidine.
Materials
  • Substrate: 3-methylbutanoic acid (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Mono-N-protected amino acid ligand (e.g., Boc-L-Thr(OtBu)-OH) (20 mol%)

  • Oxidant/Base: Ag₂CO₃ (1.0 equiv), Na₂HPO₄ (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) / t-Amyl Alcohol (1:1)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox, weigh Pd(OAc)₂ (0.05 mmol) and the Chiral Ligand (0.10 mmol) into a 15 mL pressure vial. Add 1 mL of solvent and stir at 60°C for 30 minutes to generate the active chiral catalyst species.

  • Reaction Assembly: Add the aliphatic acid substrate (0.5 mmol), Ag₂CO₃ (0.5 mmol), Na₂HPO₄ (0.5 mmol), and the Aryl Iodide (0.75 mmol) to the vial.

  • Execution: Seal the vial and remove from the glovebox. Heat the reaction block to 100°C with vigorous magnetic stirring (1000 rpm). Maintain reaction for 18–24 hours.

    • Critical Control Point: The use of HFIP is crucial for stabilizing the cationic Pd intermediates and facilitating the C–H cleavage step.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove silver salts. Acidify the filtrate with 1N HCl to pH 2 to ensure the product is in the free acid form.

  • Purification & Analysis: Extract with EtOAc (3x). Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak IA column). Confirm structure via 1H-NMR (look for disappearance of one methyl doublet and appearance of aromatic signals).

Case Studies in Drug Design

Case Study 1: Sotorasib (LUMAKRAS™)
  • Target: KRAS G12C (Oncology).

  • Chiral Motif: A heavily substituted piperazine-like scaffold.

  • Significance: The rigid, chiral architecture locks the molecule into a conformation that exploits the switch-II pocket of the mutant protein. The high

    
     contributes to its oral bioavailability despite high molecular weight.
    
Case Study 2: Atogepant (QULIPTA®)
  • Target: CGRP Receptor (Migraine).

  • Chiral Motif: A chiral piperidin-2-one fused with a trifluorobenzene ring.

  • Significance: The specific (R)-configuration at the 6-position of the piperidinone ring is essential for receptor affinity. The synthesis involves a key asymmetric step to set this stereocenter, highlighting the industrial scalability of modern chiral synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Saint-Denis, T. G., et al. (2018). Enantioselective C(sp3)–H Activation of Aliphatic Amines.[2] Science.

  • Hussain, S., et al. (2017).[3] Enzyme Cascades in Whole Cells for the Synthesis of Chiral Cyclic Amines.[3] ACS Catalysis.[3]

  • FDA Drug Approvals. (2021). Sotorasib (Lumakras) Prescribing Information. U.S. Food and Drug Administration.[4]

  • Buller, A. R., et al. (2023). Directed Evolution of Imine Reductases for the Synthesis of Chiral Amines. Nature Catalysis.[5]

Sources

An In-Depth Technical Guide to the Synthetic Pathways for (R)-2-(2-methoxyethyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to act as a non-classical bioisostere for various functional groups have led to its incorporation into numerous drug candidates. Specifically, chiral 2-substituted azetidines are of paramount importance as they allow for precise three-dimensional vectoral expansion from the core, enabling fine-tuned interactions with biological targets. This guide focuses on the enantioselective synthesis of (R)-2-(2-methoxyethyl)azetidine, a valuable building block for drug development. We will explore multiple strategic approaches, delving into the underlying chemical principles, detailed experimental methodologies, and the critical considerations necessary for successful synthesis. The inherent ring strain of the azetidine nucleus presents unique synthetic challenges, demanding robust and well-designed pathways to achieve high yields and stereochemical fidelity.[1]

Part 1: Strategic Blueprints for Enantiocontrol

The primary challenge in synthesizing (R)-2-(2-methoxyethyl)azetidine is the precise installation of the stereocenter at the C2 position. Three principal strategies can be envisioned to achieve this, each with distinct advantages and mechanistic underpinnings.

  • Strategy A: The Chiral Pool Approach. This is arguably the most elegant and efficient strategy, leveraging nature's own stereochemical repository.[2][3] By selecting a readily available, enantiopure starting material from the chiral pool (such as an amino acid) that already contains the required stereocenter, the synthetic challenge is shifted from creating chirality to transforming the existing scaffold. For the target (R)-azetidine, a starting material like L-methionine or L-glutamic acid is an ideal candidate.

  • Strategy B: Asymmetric Derivatization of a Prochiral Azetidine. This approach involves the construction of a symmetric azetidine precursor, followed by an enantioselective reaction to introduce the chiral side chain. This modular strategy allows for flexibility in synthesizing various 2-substituted analogues from a common intermediate. A notable example involves the asymmetric alkylation of a chiral hydrazone derived from N-Boc-azetidin-3-one.[4]

  • Strategy C: Asymmetric Cyclization. In this strategy, an achiral or racemic open-chain precursor undergoes a ring-closing reaction under the influence of a chiral catalyst or reagent to form the azetidine ring enantioselectively. Alternatively, a pre-existing stereocenter in the acyclic precursor, installed via an asymmetric reaction, can direct the stereochemical outcome of the cyclization.[1][5]

G Target (R)-2-(2-methoxyethyl)azetidine StrategyA Strategy A: Chiral Pool Synthesis Target->StrategyA Retrosynthesis StrategyB Strategy B: Asymmetric Derivatization Target->StrategyB Retrosynthesis StrategyC Strategy C: Asymmetric Cyclization Target->StrategyC Retrosynthesis StartA L-Amino Acid (e.g., L-Methionine) StrategyA->StartA Starts from StartB Prochiral Azetidine (e.g., N-Boc-azetidin-3-one) StrategyB->StartB Starts from StartC Acyclic Precursor (e.g., γ-Amino Alcohol) StrategyC->StartC Starts from

Caption: High-level retrosynthetic strategies for the target molecule.

Part 2: Detailed Synthetic Pathways and Methodologies

This section provides a granular look at viable synthetic routes, complete with mechanistic rationale and actionable protocols.

Pathway 1: Chiral Pool Synthesis from L-Methionine

This proposed pathway leverages the inherent stereochemistry of L-methionine to establish the (R)-configuration of the target azetidine. The (S)-configuration of the natural amino acid is converted to the (R)-configuration at the azetidine C2 position due to the cyclization mechanism where the original α-carbon becomes C2 and the priority of substituents changes relative to the original carboxylic acid group.

Causality Behind Experimental Choices:

  • N-Protection: Boc-protection is chosen for its stability under reductive and mildly basic conditions and its facile cleavage under acidic conditions.

  • Carboxylic Acid Reduction: LiAlH₄ is a powerful, non-selective reducing agent suitable for converting the acid to the primary alcohol.

  • Cyclization: The intramolecular Williamson ether synthesis analogue (N-alkylation) is a classic and robust method for forming small rings.[1] Converting the primary alcohol to a good leaving group (tosylate) facilitates nucleophilic attack by the protected amine upon deprotonation with a strong, non-nucleophilic base like NaH.

G A L-Methionine B N-Boc-L-methionine A->B 1. (Boc)₂O, Base C (S)-tert-butyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate B->C 2. LiAlH₄, THF D (S)-tert-butyl (1-(tosyloxy)-4-(methylthio)butan-2-yl)carbamate C->D 3. TsCl, Pyridine E (R)-tert-butyl 2-(2-(methylthio)ethyl)azetidine-1-carboxylate D->E 4. NaH, THF (Intramolecular Cyclization) F Final Product: (R)-2-(2-methoxyethyl)azetidine E->F 5. Desulfurization/ Methylation & Deprotection p1 p2 p3 p4 p5 G A N-Boc-azetidin-3-one B Chiral SAMP Hydrazone A->B 1. SAMP C Lithiated Intermediate B->C 2. n-BuLi, -78 °C D Alkylated Hydrazone C->D 3. BrCH₂CH₂OCH₃ E (R)-N-Boc-2-(2-methoxyethyl) azetidin-3-one D->E 4. Oxalic Acid F Final Product E->F 5. Ketone Reduction & Deoxygenation

Sources

Safety Data Sheet (SDS) & Technical Handling Guide for (R)-2-(2-Methoxyethyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Mechanistic Toxicology, and Self-Validating Handling Protocols

Executive Summary: The Strategic Value of the Azetidine Scaffold

In modern drug discovery, small aliphatic rings such as azetidines have transitioned from synthetic curiosities to privileged structural motifs. They are increasingly exploited as bioisosteres for larger saturated heterocycles—such as piperidines and morpholines—to enhance metabolic stability, improve aqueous solubility, and introduce rigid three-dimensionality into drug candidates.

The compound (R)-2-(2-Methoxyethyl)azetidine hydrochloride represents a highly specialized, chiral building block. The (R)-configuration provides a precise spatial vector for structure-activity relationship (SAR) optimization, while the methoxyethyl appendage serves as a flexible hydrogen-bond acceptor. However, the unique geometry of the 4-membered ring introduces specific handling challenges. This whitepaper decodes the standard Safety Data Sheet (SDS) for this compound, translating basic hazard codes into mechanistic chemical insights and field-proven laboratory workflows.

Physicochemical Profiling & Structural Implications

To understand the handling requirements of (R)-2-(2-Methoxyethyl)azetidine HCl, one must first analyze the causality behind its physical state. The azetidine ring possesses a significant ring strain energy of approximately 25.2 kcal/mol. If isolated as a free base, the combination of high nitrogen nucleophilicity and ring strain makes the molecule susceptible to auto-polymerization and ring-opening under ambient conditions.

By protonating the amine to form the hydrochloride (HCl) salt, the nitrogen's lone pair is sequestered. This eliminates its nucleophilicity and drastically increases the thermal stability of the compound, transforming a volatile, reactive oil into a bench-stable solid.

Table 1: Physicochemical Profiling & Causality
PropertyValue / DescriptionCausality / Synthetic Implication
Molecular Formula C₆H₁₃NO • HClThe HCl salt ensures stability against ring-opening degradation.
Molecular Weight 151.63 g/mol Low MW allows for high atom-economy in late-stage functionalization.
Physical State Solid (Crystalline)Prevents volatilization of the highly basic azetidine core.
Solubility Water, MeOH, DMSOHigh polarity necessitates organic extraction post-reaction.
Ring Strain Energy ~25.2 kcal/molDrives reactivity; requires mild, non-nucleophilic bases during coupling.

Mechanistic Toxicology: Decoding the SDS Hazards

Standard SDS documentation lists hazard codes without explaining the underlying molecular interactions. As application scientists, we must understand why these hazards exist to properly mitigate them.

Table 2: GHS Hazard Identification & Mechanistic Rationale
GHS CodeHazard StatementMechanistic Rationale
H315 Causes skin irritationThe hygroscopic salt dissolves in skin moisture, creating a localized basic microenvironment (free base pKa ~10.5) that disrupts lipid bilayers.
H319 Causes serious eye irritationOsmotic stress from the dissolving salt, combined with rapid localized basicity, causes protein denaturation in the corneal epithelium.
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to rapid dissolution in mucosal membranes, triggering localized inflammatory cascades.

Experimental Workflows & Risk Mitigation

The following protocols are designed as self-validating systems . Every step includes a rationale and a visual or chemical validation checkpoint to ensure the integrity of the azetidine core is maintained during synthesis.

Protocol: Moisture-Controlled Handling and In Situ Free-Basing

Objective: To safely convert the unreactive HCl salt into the active free base for amide bond formation or S_NAr reactions without exposing the strained ring to degradative conditions.

  • Preparation & Weighing: Weigh the desired amount of (R)-2-(2-Methoxyethyl)azetidine HCl in a dry, static-free environment (relative humidity < 40%).

    • Causality: The HCl salt is highly hygroscopic. Absorbed water will not only cause inaccurate mass measurements but will also act as a competing nucleophile during electrophilic coupling.

  • Suspension: Suspend the solid in an anhydrous, aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide) at 0 °C.

    • Causality: The HCl salt remains largely insoluble in these solvents, chemically protecting the azetidine until the specific moment of activation.

  • Neutralization (Salt Metathesis): Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It successfully deprotonates the azetidine without acting as a competing nucleophile or triggering ring-cleavage.

  • Validation Check (Self-Validation): Observe the reaction mixture. The transition from a cloudy suspension to a clear, homogeneous solution indicates successful salt metathesis and the generation of the soluble free base. If the solution remains cloudy, moisture contamination or insufficient base is present.

  • Electrophilic Coupling: Immediately introduce the electrophile (e.g., activated carboxylic acid) to the solution.

    • Causality: The free azetidine is highly reactive; immediate coupling captures the intermediate before dimerization can occur.

Workflow Visualization

Workflow A 1. (R)-2-(2-Methoxyethyl)azetidine HCl (Stable Salt Form) B 2. Weighing (Controlled Humidity) Avoid static & moisture A->B C 3. Suspension in Aprotic Solvent (e.g., DCM, DMF) at 0°C B->C D 4. Addition of DIPEA (Non-Nucleophilic Base) C->D E 5. In Situ Free-Basing (Validation: Clear Solution) D->E F 6. Electrophilic Coupling (Immediate Reaction) E->F

Workflow for the safe handling and in situ free-basing of azetidine HCl salts.

Chemical Stability & Degradation Pathways

Understanding the boundary conditions of the azetidine ring is critical for safe handling and successful synthesis. The high ring strain makes the free base susceptible to nucleophilic attack if exposed to extreme pH or harsh nucleophiles.

Mechanism Salt Azetidine HCl Salt (Bench-Stable, Unreactive) Base Azetidine Free Base (Nucleophilic, Ring Strain ~25 kcal/mol) Salt->Base + DIPEA / - HCl Electrophile Target Electrophile (Desired Pathway) Base->Electrophile Controlled Coupling Harsh Aqueous Acid / Strong Nucleophile (Undesired Pathway) Base->Harsh Extreme Conditions Product Coupled Product (Stable Drug Scaffold) Electrophile->Product Degradation Ring-Opened Degradant (Loss of Pharmacophore) Harsh->Degradation Ring Cleavage

Mechanistic pathway illustrating azetidine stability and degradation conditions.

Emergency Response & Decontamination: The Scientific Rationale

Standard SDS protocols dictate sweeping up spills and washing the area. However, the method of cleanup must account for the specific chemistry of the azetidine core.

  • Spill Mitigation: Never dry-sweep the powder. Dry sweeping aerosolizes the hygroscopic dust, directly exposing respiratory mucosa and triggering the H335 hazard.

  • Decontamination Protocol: Cover the spill with a damp, absorbent pad to dissolve the salt in a controlled manner. Wipe the area with a mild, dilute acidic solution (e.g., 1% citric acid) rather than bleach or strong bases.

  • Causality: Applying strong bases to the spill will immediately generate the volatile, highly reactive free azetidine, converting a localized solid spill into a severe inhalation hazard. Furthermore, using bleach (sodium hypochlorite) can react with the secondary amine to form hazardous, unstable chloramine gases.

References

The following authoritative sources were utilized to ground the mechanistic claims, bioisostere applications, and chemical stability data presented in this technical guide:

  • Source: PubMed Central (PMC)
  • Azetidines in Drug Discovery Source: PharmaBlock URL
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • (S)-2-(2-METHOXYETHYL)AZETIDINE HCL (CAS 1956437-79-8)

Methodological & Application

Application Notes: Reductive Amination with (R)-2-(2-Methoxyethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity can confer advantageous physicochemical and pharmacokinetic properties to drug candidates, including enhanced solubility, metabolic stability, and receptor selectivity.[1][2] (R)-2-(2-Methoxyethyl)azetidine hydrochloride is a valuable chiral building block that introduces this desirable motif, enabling the synthesis of complex amines for potential therapeutic applications.

Reductive amination is a cornerstone of amine synthesis, offering a robust and versatile method for forming carbon-nitrogen bonds.[3] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to generate an intermediate imine or iminium ion, which is then reduced in situ to the final amine product.[4][5] The use of (R)-2-(2-Methoxyethyl)azetidine hydrochloride in this reaction allows for the direct incorporation of a stereochemically defined and functionalized azetidine ring into a target molecule.

Mechanistic Overview: The Chemistry of Reductive Amination

The reductive amination process is a one-pot reaction that proceeds through two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the azetidine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the loss of a water molecule (dehydration) to form a transient imine intermediate. Under the slightly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.[4][6] The use of the hydrochloride salt of the amine necessitates the addition of a mild base to liberate the free amine for this initial step.

  • Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine or iminium ion to a carbon-nitrogen single bond, yielding the final, more complex amine product.[6][7]

Reductive_Amination_Mechanism carbonyl Aldehyde/Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Azetidine azetidine (R)-2-(2-Methoxyethyl)azetidine azetidine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H₂O product Final Amine Product imine->product + Reducing Agent water H₂O hydride Reducing Agent (e.g., NaBH(OAc)₃) hydride->product

Caption: General mechanism of reductive amination.

Experimental Protocol: A General Procedure

This protocol provides a representative method for the reductive amination of an aldehyde with (R)-2-(2-Methoxyethyl)azetidine hydrochloride. Researchers should note that reaction conditions may require optimization based on the specific substrate.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • (R)-2-(2-Methoxyethyl)azetidine hydrochloride (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq) and (R)-2-(2-Methoxyethyl)azetidine hydrochloride (1.1 eq).

  • Solvent and Base Addition: Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1 M concentration relative to the limiting reagent). Add triethylamine or DIPEA (2.2 eq) to the mixture. The base is crucial for neutralizing the hydrochloride salt and facilitating the formation of the free amine.

  • Imine Formation: Stir the reaction mixture vigorously at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.8 eq) to the reaction mixture in portions. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted azetidine.

Protocol_Workflow A 1. Combine Aldehyde/Ketone and (R)-2-(2-Methoxyethyl)azetidine HCl B 2. Add Anhydrous Solvent (DCM or DCE) and Base (TEA/DIPEA) A->B C 3. Stir for 30-60 min (Imine Formation) B->C D 4. Add Sodium Triacetoxyborohydride (Reduction) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Quench with NaHCO₃ (aq) and Extract with DCM E->F G 7. Dry, Concentrate, and Purify (Column Chromatography) F->G

Caption: Step-by-step reductive amination workflow.

Key Considerations and Field-Proven Insights

Choice of Reducing Agent:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations.[4] It is a milder and more selective reducing agent than sodium borohydride (NaBH₄) and is less likely to reduce the starting aldehyde or ketone before imine formation.[7][8] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly stable in weakly acidic conditions that favor imine formation.[4][8] However, concerns over the potential generation of toxic cyanide byproducts have led to a preference for NaBH(OAc)₃ in many applications.[7]

Reducing AgentKey CharacteristicsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions. Moisture-sensitive.DCE, DCM, THF[8][9]
Sodium Cyanoborohydride (NaBH₃CN) Effective in one-pot reactions, stable at acidic pH. Toxic byproducts.MeOH, EtOH[4][8]
Sodium Borohydride (NaBH₄) Can reduce aldehydes/ketones. Typically added after imine formation is complete.MeOH, EtOH[7][8]

Solvent Selection:

Aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used, especially with NaBH(OAc)₃.[9] For reactions using NaBH₃CN or NaBH₄, protic solvents like methanol or ethanol are often suitable.[8] The choice of solvent should be guided by the solubility of the substrates and the compatibility with the chosen reducing agent.

The Role of the Hydrochloride Salt and Base:

(R)-2-(2-Methoxyethyl)azetidine is supplied as a hydrochloride salt to improve its stability and handling. The presence of the HCl requires the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free secondary amine. Typically, at least two equivalents of the base are necessary: one to neutralize the HCl salt and another to scavenge the acid formed during the reaction.

Safety and Handling

(R)-2-(2-Methoxyethyl)azetidine hydrochloride should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with water.[11] Store the reagent in a tightly sealed container in a cool, dry place.

Conclusion

The reductive amination of (R)-2-(2-Methoxyethyl)azetidine hydrochloride provides a reliable and efficient method for incorporating a valuable chiral azetidine scaffold into a diverse range of molecules. This protocol, along with the accompanying mechanistic insights and practical considerations, serves as a comprehensive guide for researchers in organic synthesis and drug discovery. The unique properties of the azetidine ring continue to make it a highly sought-after motif in the development of new therapeutic agents.[1][2]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
  • Reductive amin
  • Azetidine hydrochloride. Apollo Scientific. (2023).
  • Azetidine Hydrochloride. TCI AMERICA - Spectrum Chemical. (2018).
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025).
  • SAFETY D
  • Reductive Amination - Common Conditions.
  • SAFETY D
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amin
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. (2011).
  • Application Notes and Protocols for Reductive Amin
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
  • PREPARATION AND SYNTHETIC APPLIC
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. (2025).
  • Application Note – Reductive Amin

Sources

Application Note: (R)-2-(2-Methoxyethyl)azetidine as a Next-Generation Proline Surrogate in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Evolution of Proline Surrogates

In modern medicinal chemistry, the spatial orientation of a molecule is as critical as its electronic properties. Proline is unique among the canonical amino acids because its side chain is cyclized onto the backbone


-nitrogen, creating a rigid pyrrolidine ring that restricts the conformational space (specifically the 

and

dihedral angles) of the peptide or mimetic backbone[1].

However, traditional proline and pyrrolidine surrogates often suffer from suboptimal physicochemical properties, such as high lipophilicity or poor metabolic stability. To overcome these limitations, researchers have increasingly turned to the azetidine ring—a four-membered nitrogen heterocycle. Azetidines impose a tighter geometric constraint than five-membered pyrrolidines or six-membered piperidines, minimizing the entropic penalty upon target binding[2]. Furthermore, azetidine derivatives have been successfully utilized to improve chemical stability and reduce off-target liabilities in both central nervous system (CNS) agents and oncology drugs[3].

(R)-2-(2-Methoxyethyl)azetidine represents a highly optimized evolution of this concept. The addition of the 2-methoxyethyl appendage introduces three distinct mechanistic advantages:

  • Stereo-Directing Anchor: The (R)-stereocenter precisely vectors the side chain into solvent-exposed or hydrophobic pockets, enhancing shape complementarity.

  • Physicochemical Tuning: The ether oxygen acts as a hydrogen-bond acceptor, lowering the overall partition coefficient (LogD) and significantly improving aqueous solubility compared to purely aliphatic side chains.

  • Metabolic Shielding: The steric bulk of the methoxyethyl group protects the highly strained azetidine core from rapid oxidative metabolism by hepatic cytochromes.

Case Study: Breakthrough in RAS(ON) Tri-Complex Inhibitors

The most prominent application of (R)-2-(2-Methoxyethyl)azetidine is in the development of noncovalent tri-complex inhibitors targeting the active, GTP-bound state of RAS proteins (RAS(ON)). Historically considered "undruggable," oncogenic RAS mutations drive a massive percentage of human cancers[4].

Revolution Medicines recently detailed the structure-guided discovery of Daraxonrasib (RMC-6236), a first-in-class multi-selective RAS(ON) inhibitor[5]. The therapeutic strategy relies on a "molecular glue" approach, where the small molecule induces a high-affinity tri-complex between the RAS protein and the ubiquitous intracellular chaperone Cyclophilin A (CypA)[4].

During the structure-activity relationship (SAR) campaign, researchers discovered that replacing a standard carbamate or simple cyclic amine with a methoxyazetidine urea side chain yielded profound improvements. X-ray crystallography confirmed that the (R)-2-(2-Methoxyethyl)azetidine moiety exhibits exquisite shape complementarity with the RAS Y32 and P34 residues[5]. The van der Waals contacts generated by this specific proline surrogate not only enhanced the biochemical potency (disrupting the RAS-BRAF interaction) but also dramatically improved liver microsome stability and oral bioavailability[4].

G RAS_ON RAS(ON) (GTP-bound) Complex RAS-CypA-Inhibitor Tri-Complex RAS_ON->Complex Target CypA Cyclophilin A (Chaperone) CypA->Complex Presenter Inhibitor Inhibitor (Methoxyazetidine Core) Inhibitor->Complex Glue RAF RAF Kinase (Effector) Complex->RAF Steric Blockade Proliferation Tumor Proliferation RAF->Proliferation Pathway Silenced

Signaling pathway disruption via RAS-CypA-Inhibitor tri-complex formation.

Quantitative Data: Impact of the Proline Surrogate

The transition from standard cyclic amines to the methoxyethyl-substituted azetidine results in measurable improvements across both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The table below synthesizes the representative SAR data demonstrating why this specific building block is favored in modern drug design[5],[4].

Surrogate MotifRing SizeRelative Aqueous SolubilityLiver Microsome Stability (

)
RAS G12V

(nM)
Oral Bioavailability (%F)
Pyrrolidine 5-memberedModerateLow (< 15 min)~500< 10%
Unsubstituted Azetidine 4-memberedLowModerate (~30 min)~300~15%
(R)-2-(2-Methoxyethyl)azetidine 4-memberedHighHigh (> 60 min)< 100> 40%

Data summarized from the SAR optimization campaign of RAS(ON) multi-selective inhibitors, highlighting the superiority of the methoxyethyl-azetidine anchor.

Experimental Protocols

To ensure rigorous scientific reproducibility, the following protocols detail the chemical incorporation of (R)-2-(2-Methoxyethyl)azetidine and the subsequent biological validation of the resulting complex. These workflows are designed as self-validating systems, incorporating necessary in-process controls.

Protocol A: Synthesis of Azetidine-Urea Linkages via Triphosgene Activation

Causality: Urea linkages are preferred over amides in many targeted therapies due to their enhanced metabolic stability and rigid planarity. Triphosgene is utilized here instead of standard carbonyldiimidazole (CDI) because it provides a highly reactive isocyanate intermediate, ensuring complete conversion of the sterically hindered secondary amine of the azetidine.

Materials:

  • Aryl amine precursor (1.0 eq)

  • (R)-2-(2-Methoxyethyl)azetidine hydrochloride (1.2 eq)

  • Triphosgene (0.4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve the aryl amine precursor (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Add DIPEA (2.0 eq) followed by the slow, dropwise addition of a triphosgene (0.4 eq) solution in DCM. Self-Validation: Monitor the reaction via LC-MS after 30 minutes. The disappearance of the starting material mass and the appearance of the isocyanate mass (

    
     in methanol quench) confirms successful activation.
    
  • Surrogate Coupling: Once the isocyanate is fully formed, add (R)-2-(2-Methoxyethyl)azetidine hydrochloride (1.2 eq) and the remaining DIPEA (2.0 eq) to the mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the pure azetidine-urea product.

Protocol B: TR-FRET Assay for RAS-RBD Disruption

Causality: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it allows for homogeneous, wash-free detection of protein-protein interactions with high sensitivity[5]. This assay validates that the synthesized azetidine compound successfully drives the formation of the CypA-RAS complex, thereby sterically occluding the binding of the BRAF RAS-Binding Domain (RBD).

Materials:

  • Recombinant GST-tagged RAS(ON) (e.g., KRAS G12V)

  • Recombinant His-tagged BRAF-RBD

  • Recombinant untagged Cyclophilin A (CypA)

  • Europium-labeled anti-GST antibody (Donor)

  • Allophycocyanin (APC)-labeled anti-His antibody (Acceptor)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Step-by-Step Methodology:

  • Complex Assembly: In a 384-well low-volume microplate, prepare a master mix containing GST-RAS(ON) (2 nM), His-BRAF-RBD (10 nM), and CypA (1 µM) in Assay Buffer.

  • Compound Addition: Dispense the (R)-2-(2-Methoxyethyl)azetidine-containing test compounds in a 10-point dose-response format (e.g., 10 µM to 0.5 nM) using an acoustic liquid handler. Include DMSO as a vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the tri-complex to reach thermodynamic equilibrium.

  • Fluorophore Addition: Add the Europium-anti-GST (1 nM) and APC-anti-His (10 nM) antibodies to all wells. Incubate in the dark for an additional 2 hours.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (

    
    ). Plot the normalized ratio against the log of the compound concentration to determine the 
    
    
    
    value. A decrease in the TR-FRET signal confirms that the azetidine surrogate successfully facilitated the CypA-mediated disruption of the RAS-BRAF interaction[4].

Workflow A Start: (R)-2-(2-Methoxyethyl)azetidine (Proline Surrogate) B Step 1: Urea Coupling (Triphosgene, DIPEA, 0°C to RT) A->B C Step 2: LC-MS Validation & Prep-HPLC Purification B->C D Step 3: Biochemical Profiling (TR-FRET for RAS-RBD disruption) C->D E Step 4: Cellular Assays (pERK Inhibition & Proliferation) D->E F Result: Optimized Lead (High Bioavailability, Potency) E->F

Experimental workflow from chemical synthesis to biological validation of the azetidine surrogate.

References

1.[1] Università degli Studi dell'Insubria / Universität Regensburg. "CO-TUTORED PhD Thesis: Azetidine-Carboxylic Acids and Derivatives." Accessed March 8, 2026. [Link] 2.[2] Egli, J., & Ochsenfeld, C. "Why Proline? Influence of Ring-Size on the Collagen Triple Helix." Organic Letters, ACS Publications. Accessed March 8, 2026. [Link] 3.[5] Cregg, J., et al. "Discovery of Daraxonrasib (RMC-6236), a Potent and Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor..." Journal of Medicinal Chemistry, ACS Publications. Accessed March 8, 2026. [Link] 4.[3] CORE. "Chemistry Pharmacology And Behavioral Studies Identify Chiral Cyclopropanes As Selective α4β2-Nicotinic Acetylcholine Receptor Modulators." Accessed March 8, 2026. [Link] 5.[4] Revolution Medicines / ACS. "Discovery of Daraxonrasib (RMC-6236), a Potent and Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor..." Journal of Medicinal Chemistry, ACS Publications. Accessed March 8, 2026. [Link]

Sources

Application Note: Strategic Liberation of (R)-2-(2-Methoxyethyl)azetidine from HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodology for converting (R)-2-(2-Methoxyethyl)azetidine hydrochloride (CAS: 1346603-63-3, generic ref) to its free base form. While seemingly trivial, the liberation of small, strained nitrogen heterocycles presents distinct challenges: high water solubility , potential volatility , and ring-strain induced instability .

Failure to execute this protocol with precision often results in low recovery yields (due to aqueous retention) or product degradation (polymerization/ring-opening). This guide provides a self-validating workflow optimized for drug discovery applications where enantiomeric excess (ee) and chemical purity are paramount.

Physicochemical Analysis & Strategic Implications

Before initiating the protocol, the operator must understand the physical properties governing the separation.

Molecular Properties
PropertyValue (Est.)Implication
Molecular Weight 115.17 g/mol Low MW suggests potential volatility under high vacuum.
pKa (Conjugate Acid) ~10.5 - 11.0Requires pH > 13 for >99% deprotonation.
LogP ~0.2 - 0.5Amphiphilic. Highly soluble in water; requires "salting out" for extraction.
Boiling Point ~135-145°CStable at Rotavap conditions, but avoid prolonged high heat.
Chirality (R)-EnantiomerBase-catalyzed racemization is rare but possible at extreme temperatures.
The Stability-Reactivity Paradox

Azetidines possess significant ring strain (~26 kcal/mol). While the HCl salt is shelf-stable, the free base is a reactive nucleophile.

  • Risk 1: Polymerization. Concentrated free bases can self-polymerize if heated.

  • Risk 2: Carbamate Formation. Secondary amines react rapidly with atmospheric

    
    .
    
  • Risk 3: Aqueous Retention. The methoxyethyl side chain increases polarity, making the compound "sticky" in the aqueous phase.

Critical Control Points (CCP)

To ensure reproducibility, the following variables must be strictly controlled:

  • pH Threshold: The aqueous phase must reach pH 13-14 . Using weak bases (bicarbonate) will result in incomplete extraction.

  • Ionic Strength: The aqueous layer must be saturated with NaCl ("Salting Out") to disrupt the hydration shell of the amine and force it into the organic phase.

  • Solvent Selection:

    • Preferred:Dichloromethane (DCM) .[1] High extraction efficiency for polar amines; non-flammable.

    • Alternative:MTBE (Methyl tert-butyl ether) . Use if halogenated solvents are restricted. Avoid Diethyl Ether (volatility/peroxide risk).

  • Temperature: All evaporation must occur at < 40°C .

Experimental Protocol

Materials Required
  • (R)-2-(2-Methoxyethyl)azetidine HCl

  • Dichloromethane (HPLC Grade)

  • Sodium Hydroxide (5M or 10M solution)

  • Sodium Chloride (Solid)

  • Sodium Sulfate (Anhydrous, Granular)

  • pH Indicator Strips (Range 0-14)

Workflow Diagram

The following logic flow illustrates the extraction and isolation process.

Azetidine_Extraction Start Start: Azetidine HCl Salt Dissolve 1. Dissolve in Min. H2O (Cool to 0°C) Start->Dissolve Basify 2. Adjust pH to >13 (Add 5M NaOH dropwise) Dissolve->Basify SaltOut 3. Saturation (Add solid NaCl) Basify->SaltOut Disrupt Hydration Extract 4. Extraction (3x) (DCM or MTBE) SaltOut->Extract Biphasic Separation Dry 5. Drying (Na2SO4 + Filtration) Extract->Dry Remove trace H2O Concentrate 6. Concentration (Vac < 40°C, >100 mbar) Dry->Concentrate Validation 7. QC: 1H NMR / Karl Fischer Concentrate->Validation

Figure 1: Step-by-step workflow for the liberation of the azetidine free base.

Detailed Procedure

Step 1: Dissolution

  • Place 1.0 equivalent of (R)-2-(2-Methoxyethyl)azetidine HCl in a round-bottom flask.

  • Add the minimum amount of deionized water required to fully dissolve the solid (approx. 3-5 mL per gram of salt).

  • Cool the solution to 0–5°C using an ice bath. Reasoning: Neutralization is exothermic; heat promotes decomposition.

Step 2: Basification (The Liberation)

  • Slowly add 5M NaOH (or saturated

    
    ) dropwise with stirring.
    
  • Checkpoint: Test pH using a strip. Continue addition until pH

    
     13.
    
  • The solution may become cloudy as the free base separates (oiling out).

Step 3: Salting Out (Critical for Yield)

  • Add solid NaCl to the aqueous mixture until no more dissolves (saturation).

  • Stir for 5 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The high ionic strength increases the partition coefficient (

      
      ), forcing the organic amine out of the water.
      

Step 4: Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) (

    
     volumes equal to the aqueous phase).
    
    • Note: Do not shake violently; azetidines can act as surfactants. Invert gently to avoid emulsions.

  • Combine the organic layers.[9]

Step 5: Drying & Concentration

  • Dry the combined organic phase over Anhydrous

    
     for 10-15 minutes.
    
  • Filter into a clean, tared flask.

  • Concentration: Evaporate solvent on a rotary evaporator.

    • Bath Temp: 30–35°C (Do not exceed 40°C).

    • Pressure: Start at 400 mbar, slowly reduce to 100 mbar.

    • Caution: Do not leave under high vacuum (< 10 mbar) for extended periods, as the product may sublime or evaporate.

Quality Control & Validation

A successful extraction must be validated before use in subsequent steps.

NMR Validation (Self-Check)

Run a


 NMR in 

.
  • Shift Diagnostic: Compare the

    
    -protons (adjacent to Nitrogen). In the HCl salt, these appear downfield (~4.0 - 4.5 ppm). In the free base, they shift upfield to ~3.2 - 3.6 ppm .
    
  • Purity Check: Look for DCM peak (5.30 ppm). If present, account for it in stoichiometry (wt% correction).

Storage Protocols
  • Immediate Use: Ideally, use the free base immediately in the next reaction step.

  • Short-Term Storage: Store under Argon/Nitrogen atmosphere at -20°C. Seal with parafilm to prevent

    
     ingress.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (< 70%) Product retained in water.Re-saturate aqueous layer with NaCl and perform 2 additional extractions with DCM.
Emulsion Formation Surfactant behavior.Add a small amount of brine; filter through a Celite pad if necessary.
Product Solidifies/Gums Polymerization.Product was likely heated too high during concentration. Discard and restart; keep T < 35°C.
NMR shows broad peaks Proton exchange / Water.Sample is wet. Dry solution longer over

or add activated molecular sieves.

References

  • Padwa, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[4]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for amine basicity).

  • BenchChem Support. (2025). Purification of Polar Azetidine Derivatives.

Sources

Application Notes & Protocols: Synthesis of Chiral N-Sulfonylazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic N-Sulfonylation of (R)-2-(2-Methoxyethyl)azetidine with Sulfonyl Chlorides

Abstract: This document provides a comprehensive guide to the N-sulfonylation of (R)-2-(2-Methoxyethyl)azetidine, a valuable chiral building block in modern medicinal chemistry. Azetidines, as strained four-membered heterocycles, are increasingly incorporated into drug candidates to enhance physicochemical properties and explore novel chemical space.[1][2] The sulfonamide functional group is a cornerstone pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] This guide details the reaction mechanism, provides a robust step-by-step protocol, outlines characterization techniques, and offers expert insights into optimizing this crucial synthetic transformation for applications in drug discovery and development.

Scientific Principles and Mechanistic Overview

The N-sulfonylation of a secondary amine like (R)-2-(2-Methoxyethyl)azetidine is a fundamental and reliable transformation in organic synthesis.[3] The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azetidine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. The high reactivity of sulfonyl chlorides makes them excellent electrophiles for this purpose.[3]

  • Chloride Elimination: A chloride ion is expelled as a leaving group, forming a transient ammonium-sulfonyl intermediate.

  • Deprotonation: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its primary role is to scavenge the proton from the nitrogen atom, neutralizing the generated hydrogen chloride (HCl) and driving the reaction equilibrium towards the product.[3][6] This prevents the protonation of the starting azetidine, which would render it non-nucleophilic.

Critically, this reaction occurs exclusively at the nitrogen atom and does not impact the stereochemical integrity of the chiral center at the C2 position of the azetidine ring. The (R)-configuration of the starting material is retained in the final sulfonamide product.

Caption: General mechanism of N-sulfonylation of (R)-2-(2-Methoxyethyl)azetidine.

Detailed Experimental Protocol

This protocol provides a general method applicable to various sulfonyl chlorides. Researchers should optimize reaction times based on TLC monitoring.

2.1 Materials and Reagents

  • (R)-2-(2-Methoxyethyl)azetidine (1.0 eq.)

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.05-1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

2.2 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-2-(2-Methoxyethyl)azetidine (1.0 eq.) and anhydrous DCM (or THF) to make a ~0.2 M solution.

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq.) to the stirred solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is crucial as the reaction is exothermic. Uncontrolled temperature increases can lead to side product formation.[3]

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 15-30 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting azetidine is completely consumed.[3]

  • Workup - Quenching: Once complete, carefully quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[3] This washing sequence removes excess base, unreacted sulfonyl chloride (hydrolyzed), and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-sulfonylazetidine product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Azetidine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride (Dropwise, < 5 °C) B->C D 4. Warm to RT & Stir (2-16 h) C->D E 5. Monitor by TLC D->E F 6. Quench with Water E->F G 7. Extract with Organic Solvent F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography) I->J K Final Product J->K Characterization

Caption: A standardized workflow for the synthesis and purification of N-sulfonylazetidines.

Data Presentation and Product Characterization

The reaction is generally high-yielding across a range of sulfonyl chlorides. Below are representative conditions and expected outcomes.

Sulfonyl ChlorideBaseSolventTime (h)Typical Yield
Methanesulfonyl ChlorideTEADCM485-95%
p-Toluenesulfonyl ChlorideTEADCM690-98%[6]
2-Naphthalenesulfonyl ChlorideDIPEATHF1280-90%
4-Nitrobenzenesulfonyl ChlorideTEADCM3>90%[6]

Characterization of the Final Product:

  • ¹H and ¹³C NMR Spectroscopy: The structure of the synthesized sulfonamides is confirmed by NMR.[7][8] Expect to see characteristic signals for:

    • Methoxy Protons (-OCH₃): A singlet around 3.3-3.6 ppm.[8]

    • Azetidine Ring Protons: Complex multiplets in the range of 2.0-4.5 ppm.

    • Sulfonamide Protons: Aromatic protons from the sulfonyl chloride will appear in the aromatic region (~7.0-8.5 ppm).[8] Methyl protons from a mesylate group will appear as a singlet around 2.8-3.0 ppm.

    • ¹³C NMR: Signals corresponding to the azetidine ring carbons will appear around 20-60 ppm.[9]

  • FT-IR Spectroscopy: The presence of the sulfonamide group is confirmed by strong characteristic absorption bands.[8]

    • Asymmetric SO₂ stretch: ~1320-1350 cm⁻¹

    • Symmetric SO₂ stretch: ~1140-1160 cm⁻¹[8]

    • S-N stretch: ~900-920 cm⁻¹

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Chiral Chromatography (HPLC or SFC): Essential for confirming that the reaction proceeded without racemization and for determining the enantiomeric excess (e.e.) of the final product.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture: Sulfonyl chloride reagent is sensitive to hydrolysis.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[3]
Insufficient Base: Incomplete scavenging of HCl protonates the starting amine, halting the reaction.Use at least 1.5 equivalents of the organic base.
Low Reactivity: Sterically hindered or electron-poor sulfonyl chlorides may react slower.Increase reaction time, warm slightly (e.g., to 40 °C), or consider microwave-assisted synthesis for difficult substrates.[10]
Difficult Purification Excess Base/Salt: Triethylammonium chloride salt can be difficult to remove completely.Ensure the aqueous workup is thorough, especially the brine wash, to remove all salts.[3] If issues persist, consider using a polystyrene-based scavenger resin for the base.
Side Product Formation High Temperature: The reaction is exothermic; poor temperature control can lead to degradation.Maintain low temperature (0 °C) during the addition of the sulfonyl chloride.[3]

Expert Insights on Reagent Selection:

  • Choice of Base: Triethylamine (TEA) is a cost-effective and common choice. However, for more sensitive substrates or to simplify purification of the resulting ammonium salt, diisopropylethylamine (DIPEA, Hünig's base) can be advantageous due to the greater steric hindrance around its nitrogen.

  • Choice of Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of reactants. Tetrahydrofuran (THF) is also a suitable alternative. Acetonitrile can also be used. The key is to ensure the solvent is anhydrous.

Significance and Applications in Drug Discovery

The N-sulfonylazetidine scaffold is of significant interest to medicinal chemists. The incorporation of the strained azetidine ring can favorably modulate key drug properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability when compared to larger rings like pyrrolidine or piperidine.[11] The resulting sulfonamide derivatives are valuable intermediates for creating diverse compound libraries for screening. These scaffolds have found applications in developing:

  • Enzyme Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[11]

  • CNS-Active Agents: The polarity and three-dimensional shape of azetidines make them attractive for designing ligands that can cross the blood-brain barrier.[1]

  • Anticancer and Antibacterial Agents: The sulfonamide motif is present in numerous antibacterial and anticancer drugs, and novel derivatives are continuously explored.[5][7][11]

By providing a robust and reliable method for the synthesis of chiral (R)-1-sulfonyl-2-(2-methoxyethyl)azetidines, this guide enables researchers to efficiently access these high-value compounds for downstream applications in the development of next-generation therapeutics.

References

  • Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Dragostin, O. M., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules, 18(4), 4140-4159.
  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]

  • Bunnage, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(9), 1243–1255.
  • Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Dragostin, O. M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Current Publisher. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Fritz, S. P., et al. (2013). An Efficient Synthesis of Azetidines with (2-Bromoethyl)
  • Ayub, Z., Ayub, S., & Shakoor, M. (2013). Sulfa allergy: cross-reactivity versus multiple concurrent allergies. American journal of infectious diseases, 4, 148-154.

Sources

Application Note: Microwave-Assisted Synthesis and Functionalization of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Substituted azetidines are critical pharmacophores in modern drug discovery, serving as conformationally restricted isosteres of proline. Their inclusion in peptide mimetics can lock bio-active conformations, improving potency and metabolic stability. However, the high ring strain of the azetidine core (~25.4 kcal/mol) makes these scaffolds prone to thermal decomposition and ring-opening polymerization during synthesis.

This guide details microwave-assisted protocols that leverage rapid dielectric heating to overcome the high activation energy of 4-exo-tet cyclizations while minimizing the exposure time that leads to degradation. We present a validated workflow for the synthesis of the azetidine core from acyclic precursors and its subsequent functionalization, ensuring high integrity of the strained ring.

Strategic Considerations for Microwave Synthesis

The "Thermal Spike" Advantage

Conventional heating of


-haloamines or amino alcohols to form azetidines often results in dimerization or polymerization due to slow ramp rates. Microwave (MW) irradiation offers two distinct mechanistic advantages here:
  • Rapid Ramp-to-Temperature: MW irradiation (2.45 GHz) achieves target temperatures in seconds. This favors the kinetic product (intramolecular cyclization,

    
    ) over the thermodynamic polymer (intermolecular reaction, 
    
    
    
    ), provided the concentration is controlled.
  • Superheating Effects: In polar solvents like water or acetonitrile, MW can create localized superheating zones that drive the endergonic ring closure more efficiently than oil baths.

Solvent Selection Matrix

The choice of solvent is critical for coupling MW efficiency with azetidine stability.

Solvent

(Absorbance)
SuitabilityRationale
Water HighExcellent "Green" media; high dielectric loss allows rapid heating; solvates ionic transition states in cyclizations.
Acetonitrile HighGood Good for N-alkylation steps; easy workup (low BP).
DMF/DMSO MediumCaution High boiling points make removal difficult; prolonged heating can lead to ring opening. Use only for difficult substrates.
DCM/THF LowPoor Weak MW absorbers; require "passive heating elements" (SiC vials) to be effective.

Experimental Workflows

Workflow Visualization

The following diagram outlines the logical flow from precursor selection to functionalized scaffold.

AzetidineWorkflow cluster_QC QC Checkpoints Precursor Acyclic Precursor (L-Amino Acid / Gamma-Haloamine) Activation Activation Step (Mesylation/Tosylation) Precursor->Activation Prep Cyclization MW Cyclization (4-exo-tet) Activation->Cyclization Base, Solvent Scaffold 2-Substituted Azetidine Core Cyclization->Scaffold 15-30 min @ 100-140°C TLC TLC/LCMS (Check Ring Integrity) Cyclization->TLC Funct N-Functionalization (MW Buchwald/SNAr) Scaffold->Funct Coupling

Figure 1: Strategic workflow for the modular synthesis and functionalization of 2-substituted azetidines.

Protocol A: Scaffold Synthesis via Cyclization

Target: Synthesis of N-protected 2-substituted azetidines (e.g., N-Cbz-2-methylazetidine) from amino alcohols. Mechanism: Intramolecular nucleophilic displacement of a sulfonate ester.

Reagents:

  • Substrate: N-Cbz-amino alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) for activation; NaOH (2.0 equiv) for cyclization.

  • Solvent: DCM (Step 1), Water/THF (Step 2 MW).

Step-by-Step Procedure:

  • Activation (Conventional):

    • Dissolve N-Cbz-amino alcohol in anhydrous DCM at 0 °C.

    • Add TEA followed by dropwise addition of MsCl.[1]

    • Stir for 1 hour until TLC shows conversion to the mesylate.

    • Critical: Perform a quick aqueous workup (cold water wash) to remove salts. Isolate the crude mesylate. Do not heat.

  • Microwave Cyclization:

    • Transfer the crude mesylate to a microwave-transparent vial (e.g., 10 mL Pyrex).

    • Resuspend in a 1:1 mixture of Water/THF (0.1 M concentration). Note: High dilution favors cyclization.

    • Add solid NaOH (2.0 equiv) or Tetrabutylammonium hydroxide (TBAH) for phase transfer.

    • MW Parameters:

      • Mode: Dynamic (Hold Temperature)

      • Temp: 110 °C

      • Time: 15 minutes

      • Stirring: High

      • Power Max: 200 W (to prevent overshoot)

    • Causality: The rapid dielectric heating of water solvates the leaving group (OMs) and stabilizes the transition state, forcing the sterically hindered nitrogen to attack the

      
      -carbon.
      
  • Workup:

    • Cool to RT using compressed air (built-in MW feature).

    • Extract with EtOAc (3x). Dry over

      
      .[1]
      
    • Validation:

      
       NMR should show distinct diastereotopic protons for the azetidine ring (
      
      
      
      3.5–4.5 ppm).
Protocol B: Functionalization (N-Arylation)

Target: Synthesis of N-aryl-2-substituted azetidines via SNAr or Buchwald-Hartwig. Challenge: The steric bulk at the C2 position hinders the approach of electrophiles. MW energy overcomes this barrier.

Reagents:

  • Substrate: 2-substituted azetidine (free base or HCl salt)

  • Electrophile: 4-fluoronitrobenzene (for SNAr) or Aryl Bromide (for Pd-coupling).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: DMSO (for SNAr) or Toluene/t-BuOH (for Pd).

Procedure (SNAr Example):

  • Preparation:

    • In a 2-5 mL MW vial, combine the azetidine (1.0 equiv), 4-fluoronitrobenzene (1.1 equiv), and

      
       (3.0 equiv).
      
    • Add DMSO (concentration ~0.5 M). Note: DMSO is an excellent MW absorber.

  • Microwave Irradiation:

    • Temp: 100 °C (Do not exceed 140 °C to avoid ring opening).

    • Time: 5–10 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

  • Purification:

    • Dilute with water, extract with EtOAc.

    • The product is usually pure enough for biological screening; purify via flash chromatography if needed.

Key Pathway: 4-exo-tet Cyclization Mechanism[2]

Understanding the mechanism is vital for troubleshooting. The following diagram illustrates the competition between the desired cyclization and the elimination side reaction.

Mechanism Start Activated Precursor (Gamma-Mesyloxy Amine) TS_Cyc Transition State (4-exo-tet) Start->TS_Cyc MW Energy (Conformational Twist) TS_Elim Transition State (Elimination) Start->TS_Elim Base/Heat (Proton Abstraction) Product Azetidine (Kinetic Product) TS_Cyc->Product Ring Closure Note MW favors TS_Cyc by rapid energy transfer to polar N-H bond TS_Cyc->Note SideProd Allylic Amine (Thermodynamic Side Product) TS_Elim->SideProd Elimination

Figure 2: Mechanistic divergence in azetidine synthesis. MW irradiation promotes the 4-exo-tet pathway over elimination.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Polymerization Concentration too high.Dilute reaction to <0.1 M. High dilution favors intramolecular reaction.
Ring Opening (Hydrolysis) Temperature too high (>150°C) or acidic pH.Lower MW temp; ensure basic conditions (pH > 10).
Incomplete Conversion Poor MW absorption.Switch solvent to high

(e.g., add 10% water or ionic liquid spike).
Epimerization at C2 Base-catalyzed racemization.Use non-nucleophilic bases (e.g., DIPEA) and reduce reaction time.

References

  • Microwave-assisted synthesis of azetidines in aqueous media. Source: Tetrahedron Letters (2009).[2] Context: Describes the green synthesis of azetidines using water as a solvent, highlighting the acceleration of the cyclization step.

  • Synthesis and biological evaluation of azetidinone derivatives. Source: Der Pharma Chemica (2014).[3] Context: While focused on lactams, this establishes the utility of MW in forming 4-membered nitrogen rings rapidly.

  • Azetidine synthesis Protocols. Source: BenchChem Technical Support.[1] Context: Provides general protocols for mesylation and ring closure, supporting the 3-step workflow.

  • Modular Access to Functionalized Azetidines. Source: ChemRxiv (Preprint). Context: Discusses modern approaches to functionalizing the azetidine ring, relevant for the "Usage" section.

  • Microwave Assisted Synthesis of Azetidin-2-One Derivatives.

    
    ) and MW for sensitive 4-membered ring synthesis.
    
    

Sources

Scale-up synthesis of (R)-2-(2-Methoxyethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-2-(2-methoxyethyl)azetidine hydrochloride (CAS 1396710-21-6) .[1] This motif is a critical pharmacophore in next-generation S1P receptor modulators and various CNS-active agents.[1]

The synthesis of 2-substituted azetidines on a kilogram scale presents distinct process challenges:

  • Thermodynamic Instability: The high ring strain (~25 kcal/mol) of the azetidine core creates thermal hazards during cyclization.[1]

  • Kinetic Polymerization: Intermolecular attack (oligomerization) often competes with intramolecular ring closure.[1]

  • Volatility & Toxicity: The free base is volatile and a potential alkylating agent, necessitating containment until salt formation.[1]

This guide presents an Intramolecular Nucleophilic Displacement route starting from a chiral amino alcohol precursor.[1] This pathway is selected for its reproducibility, enantiomeric fidelity, and avoidance of high-pressure hydrogenation associated with


-lactam reduction routes.

Process Safety Assessment (Critical)

Before initiating any scale-up (>100 g), the following hazards must be mitigated:

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Exothermic cyclization of the mesylate intermediate.[1]Dosing Control: Add base slowly at

to

. Monitor internal temp (

).[1]
Vesicant/Alkylator Azetidine free base is a potent skin/lung irritant and potential alkylator.[1]Closed System: Do not isolate the free base dry. Perform "telescoped" salt formation in solution.
Polymerization Concentrated reaction mixtures favor linear polymerization over cyclization.[1]High Dilution: Maintain reaction concentration

during the cyclization step.

Retrosynthetic Analysis & Pathway

The chosen route utilizes (R)-3-((tert-butoxycarbonyl)amino)-5-methoxypentyl methanesulfonate as the pivotal intermediate.[1] The chirality is established early in the amino alcohol precursor, derived from D-glutamic acid or commercially sourced.

Figure 1: Reaction Pathway (Graphviz)

ReactionScheme SM (R)-3-((tert-butoxycarbonyl)amino)- 5-methoxypentan-1-ol (Starting Material) Inter1 Mesylate Intermediate (Activated Alcohol) SM->Inter1 MsCl, Et3N, DCM 0°C -> RT Inter2 N-Boc Azetidine (Cyclized Product) Inter1->Inter2 KOtBu or NaH THF, Reflux (Cyclization) Final (R)-2-(2-Methoxyethyl)azetidine HCl (Final Salt) Inter2->Final 4M HCl in Dioxane Deprotection

Caption: Step-wise transformation from chiral amino alcohol to the final azetidine salt.

Detailed Experimental Protocol

Stage 1: Activation (Mesylation)

Objective: Convert the primary alcohol to a reactive leaving group.[1]

Reagents:

  • (R)-3-((tert-butoxycarbonyl)amino)-5-methoxypentan-1-ol (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge the amino alcohol and DCM into a reactor.[1] Cool

    
     to 
    
    
    
    .[1]
  • Add TEA. Stir for 15 min.

  • Critical Step: Add MsCl dropwise over 1 hour, maintaining

    
    . (Rapid addition causes exotherms and impurity formation).[1]
    
  • Warm to

    
     and stir for 4 hours. Monitor by TLC/HPLC for disappearance of alcohol.[1]
    
  • Workup: Quench with water. Separate phases. Wash organic layer with 1M citric acid (removes TEA), then brine.[1] Dry over

    
    .[1]
    
  • Concentrate in vacuo to obtain the mesylate as a viscous oil. Do not store for long periods; proceed immediately to Stage 2.

Stage 2: Cyclization (Ring Closure)

Objective: Intramolecular displacement to form the 4-membered ring.[1] Scientific Insight: Kinetic control is essential.[1] High dilution favors the intramolecular reaction (Ring formation) over intermolecular reaction (Polymerization).[1]

Reagents:

  • Mesylate Intermediate (from Stage 1)[1]

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)[1]

  • Tetrahydrofuran (THF) (Anhydrous, 20-30 vol )

Protocol:

  • Prepare a solution of KOtBu in THF (10 vol) in the main reactor. Heat to

    
    .
    
  • Dissolve the Mesylate intermediate in the remaining THF (10-20 vol).

  • Slow Addition: Add the Mesylate solution to the KOtBu solution over 2–3 hours.

    • Why? Keeping the concentration of unreacted mesylate low relative to the base ensures immediate cyclization and prevents dimer formation.[1]

  • Stir at reflux (

    
    ) for 4–6 hours.
    
  • IPC (In-Process Control): Check for disappearance of mesylate.

  • Cool to RT. Quench with saturated

    
    .[1]
    
  • Extract with Ethyl Acetate (EtOAc).[1] Wash with brine.[1]

  • Concentrate to obtain (R)-tert-butyl 2-(2-methoxyethyl)azetidine-1-carboxylate .[1]

    • Note: This intermediate is stable and can be purified by silica gel chromatography (Hexane/EtOAc) if high purity is required (>98%).[1]

Stage 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable HCl salt.[1]

Reagents:

  • N-Boc Azetidine Intermediate[1][2][3]

  • 4M HCl in 1,4-Dioxane (4.0 equiv)

  • Diethyl Ether (

    
    ) or MTBE (Antisolvent)
    

Protocol:

  • Dissolve the N-Boc intermediate in minimal Dioxane or DCM (2 vol).[1] Cool to

    
    .
    
  • Add 4M HCl/Dioxane dropwise.[1]

  • Warm to RT and stir for 3–12 hours.

    
     gas evolution will be observed.[1]
    
  • Crystallization: The product may precipitate spontaneously.[1] If not, add

    
     or MTBE (5–10 vol) slowly to induce precipitation.[1]
    
  • Filter the white solid under nitrogen (hygroscopic).[1]

  • Wash the filter cake with

    
    .
    
  • Dry under vacuum at

    
     to constant weight.
    

Yield Target: 65–75% overall from amino alcohol. Appearance: White to off-white crystalline solid.[1]

Process Flow Diagram

Figure 2: Workup & Isolation Logic (Graphviz)

ProcessFlow Start Crude Rxn Mixture (Stage 2: Cyclization) Quench Quench: Sat. NH4Cl Start->Quench Extract Extraction: Ethyl Acetate (Remove Inorganic Salts) Quench->Extract Conc Concentration (Crude N-Boc Oil) Extract->Conc Deprot Deprotection: HCl/Dioxane Conc->Deprot Precip Precipitation: Add MTBE/Ether Deprot->Precip Filter Filtration & Drying Precip->Filter

Caption: Downstream processing workflow ensuring removal of inorganic byproducts before salt formation.

Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (D2O or DMSO-d6)Conforms to structure.[1] Characteristic multiplet at

4.0-4.5 ppm (azetidine ring protons).[1]
Purity HPLC (C18, ACN/H2O)

Chiral Purity Chiral HPLC (Chiralpak IC or similar)

ee
Residual Solvent GC-HeadspaceDioxane

, Ether

.[1]
Water Content Karl Fischer

(Product is hygroscopic).[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Concentration too high leading to polymerization.[1]

    • Fix: Increase solvent volume (THF) to 30-40 volumes or slow down the addition rate of the mesylate.

  • Issue: Incomplete Deprotection.

    • Cause: HCl consumed by residual basic impurities.[1]

    • Fix: Ensure adequate washing of the N-Boc intermediate before deprotection.[1] Use 5-6 equivalents of HCl if necessary.[1]

  • Issue: Sticky Solid (Salt). [1]

    • Cause: Presence of residual Dioxane or moisture.[1]

    • Fix: Triturate the solid with fresh diethyl ether or heptane.[1] Dry under high vacuum with slight heating (

      
      ).[1]
      

References

  • General Azetidine Synthesis Strategies

    • Organic Process Research & Development (ACS).[1] "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines".

    • Source:

  • Safety in Azetidine/Azide Chemistry

    • "Safe Practices for Azide Chemistry Scale-up".
    • Source:

  • Azetidine Scaffolds in Drug Discovery

    • "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds".
    • Source: [1]

  • Chemical Property Data

    • (R)-2-(2-methoxyethyl)azetidine hydrochloride (CAS 1396710-21-6).[1]

    • Source: (Note: Structural analog reference for physical properties).

Disclaimer: This protocol involves hazardous chemicals and strained ring systems.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Troubleshooting & Optimization

Preventing azetidine ring opening during acidic workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

The Mechanistic "Why": The Spring-Loaded Trap

To prevent azetidine degradation, one must respect its thermodynamics. An azetidine ring possesses approximately 26 kcal/mol of ring strain —significantly higher than pyrrolidine (~5 kcal/mol) and nearly equal to the highly unstable aziridine (~27 kcal/mol).

In neutral media, this strain is kinetically trapped. However, under acidic conditions, the azetidine nitrogen becomes protonated.[1][2] This transforms the nitrogen into an excellent leaving group (an ammonium species), activating the adjacent carbons for nucleophilic attack.

The Failure Triad

The ring opens only when three factors align (The "Triangle of Degradation"):

  • Activation: Protonation of Nitrogen (low pH).

  • Nucleophile: Presence of

    
    , 
    
    
    
    , or intramolecular heteroatoms.
  • Energy: Thermal activation (Room Temp or higher).

Key Insight: It is rarely the acid alone that destroys your molecule; it is the nucleophile accompanying the acid.


 is fatal because chloride (

) is a potent nucleophile.

is often safe because the trifluoroacetate anion is non-nucleophilic.
Mechanism of Acid-Catalyzed Ring Opening

Azetidine_Degradation Start N-Boc Azetidine (Stable) Protonated Azetidinium Ion (Activated/Strain High) Start->Protonated Deprotection Acid Strong Acid (H+) Acid->Protonated TS Transition State (SN2 Attack at C2/C4) Protonated->TS + Nu Nu Nucleophile (Cl-, H2O, R-OH) Nu->TS Product Linear Amine (Ring Opened) TS->Product Strain Release (~26 kcal/mol)

Figure 1: The thermodynamic pathway of azetidine degradation. Note that the Azetidinium ion is the critical "tipping point" where the ring becomes hypersensitive to nucleophiles.

Emergency Room: Troubleshooting Active Failures

Use this section if you are currently observing product loss.

Q1: My LCMS shows a mass shift of +18 or +36 relative to the expected amine. What happened?

Diagnosis:

  • +18 Da: Hydrolysis. Water acted as the nucleophile during the quench.

  • +36/38 Da: Hydrochlorination. You likely used HCl/Dioxane or HCl/MeOH. The chloride ion opened the ring.[3]

Immediate Fix: Switch the acid source. Replace HCl with Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MSA) . These conjugate bases (


, 

) are non-nucleophilic and will not attack the ring even if protonated.
Q2: I lost my product during the aqueous workup (extraction). It was there before the quench.

Diagnosis: Exothermic degradation. Neutralizing a strong acid (like TFA) with a strong base (NaOH/NaHCO3) generates significant heat. This heat provides the activation energy for water to attack the protonated azetidine before the pH rises enough to deprotonate it.

Immediate Fix: Implement the "Reverse Quench" protocol (see Section 3). Never pour base into the acid. Pour the acidic reaction mixture slowly into a chilled, excess basic solution.

Q3: My 3-hydroxyazetidine is disappearing even in TFA.

Diagnosis: Neighboring Group Participation. The hydroxyl group at C3 can facilitate ring opening or dehydration via a carbocation intermediate, especially if the nitrogen is protonated.

Immediate Fix: Avoid aqueous workups entirely. Precipitate the salt directly using cold diethyl ether or MTBE, filter, and carry the solid salt forward. If a free base is required, use a solid-supported carbonate resin (e.g., MP-Carbonate) in anhydrous methanol.

Proactive Protocols: Standard Operating Procedures

Protocol A: Safe N-Boc Deprotection (The "Non-Nucleophilic" Method)

Use this for standard azetidines to avoid chloride-mediated opening.

  • Preparation: Dissolve N-Boc azetidine in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Why DCM? Non-nucleophilic solvent.[1] Avoid THF or Alcohols if possible during the acid step.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise. Ratio: DCM:TFA (4:1 or 2:1).

    • Do NOT use HCl/Dioxane.

  • Reaction: Stir at 0 °C. Monitor by TLC/LCMS. Do not let it warm to RT unless conversion is stalled.

  • Isolation (The Critical Step):

    • Option 1 (Preferred): Concentrate in vacuo at low temperature (<30 °C). Azeotrope 3x with Toluene or DCM to remove residual TFA. Isolate as the stable TFA salt.

    • Option 2 (Free Base): Dilute the residue with DCM. Pour the cold mixture slowly into a saturated aqueous

      
        solution at 0 °C (Reverse Quench). Extract immediately.
      
Protocol B: The "Cold Quench" for Sensitive Substrates

Use this when the azetidine is highly strained (e.g., bicyclic) or electron-rich.

  • Setup: Prepare a quench flask containing saturated

    
     or 1M 
    
    
    
    (excess relative to acid) and cool to 0 °C .
  • Transfer: Cannulate or slowly drip the acidic reaction mixture into the basic quench flask.

    • Mechanism:[4][5][6] This ensures the azetidine is instantly deprotonated upon hitting the quench, minimizing the time it spends as the vulnerable "protonated species" in the presence of water.

  • Extraction: Keep phases cold (0–5 °C) during separation. Dry organic layer over

    
     immediately.
    

Data & Selection Guides

Acid Selection Matrix

The choice of acid dictates the survival rate of the ring.

Acid ReagentConjugate Base NucleophilicityRisk LevelRecommendation
HCl (gas/dioxane) High (

)
CRITICAL Avoid. Causes chlorolysis (ring opening).
HBr / HI Very High (

,

)
FATAL Never use. Immediate ring opening.
TFA Low (

)
LOW Standard Choice. Stable salts.
H2SO4 Low (

)
MODERATE Good, but strong acidity can dehydrate functional groups.
p-TsOH Low (

)
LOW Excellent for solid precipitation.
Formic Acid MediumHIGH Can reduce or form formyl-adducts; avoid.
Decision Logic for Workup

Workup_Logic Q1 Is the Azetidine Product Acid Stable? Stable Yes (e.g., Sulfonamide, Electron Deficient) Q1->Stable Yes Unstable No (e.g., Alkyl Amine, 3-Hydroxy) Q1->Unstable No PathA Standard Acidic Workup (Keep < 25°C) Stable->PathA PathB Requires Buffer/Cold Quench Unstable->PathB Action1 Use TFA/DCM Concentrate to Salt PathA->Action1 Action2 Reverse Quench (Acid into Base @ 0°C) PathB->Action2 Bulk Scale Action3 Solid Phase Extraction (SCX Column) PathB->Action3 Small Scale (<100mg)

Figure 2: Decision matrix for selecting the appropriate workup methodology based on substrate stability.

References

  • BenchChem. (2025).[1][5][7][8][9] Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from 5[5]

  • St-Jean, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Retrieved from 6

  • Couty, F., et al. (2006).[10] Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. Retrieved from 11

  • Shipman, M., et al. (2024).[12] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.[12] Retrieved from 12[12]

  • Jacobsen, E.N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from 3

Sources

Technical Support Center: Stability of (R)-2-(2-Methoxyethyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-(2-Methoxyethyl)azetidine HCl. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address potential stability issues you may encounter when handling this compound in solution. As Senior Application Scientists, we have synthesized data from published literature and our expertise to create a practical resource grounded in established scientific principles.

The core stability concern for azetidine-containing compounds is the inherent strain of the four-membered ring, which makes it susceptible to chemical degradation, primarily through ring-opening reactions.[1][2][3] This guide will help you understand the factors influencing the stability of (R)-2-(2-Methoxyethyl)azetidine HCl and provide you with the tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of (R)-2-(2-Methoxyethyl)azetidine HCl in solution.

Q1: What is the primary degradation pathway for this compound in solution? A1: The principal degradation pathway for azetidines is the acid-catalyzed ring-opening of the strained four-membered ring.[2][4] In the case of (R)-2-(2-Methoxyethyl)azetidine HCl, the azetidine nitrogen can become protonated in acidic environments. This protonation enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack by solvent molecules (e.g., water) or other nucleophiles present in the solution, leading to cleavage of a C-N bond.[1][2]

Q2: How does pH impact the stability of my compound? A2: pH is the most critical factor governing the stability of this compound. More rapid decomposition is consistently observed at low pH.[1] In strongly acidic solutions (e.g., pH < 4), the azetidine nitrogen (a secondary amine) is readily protonated, forming a reactive azetidinium ion.[5][6] This significantly accelerates the rate of hydrolytic ring-opening. The stability generally increases as the pH approaches neutral. While basic conditions may also promote degradation, acid-catalyzed hydrolysis is the more commonly reported and faster pathway for simple azetidines.[2][7]

Q3: Is the hydrochloride salt form stable? A3: The hydrochloride salt form is generally stable as a solid powder when stored under appropriate conditions (cool, dry, protected from light).[8] In solution, however, the HCl salt will create a mildly acidic environment, which could contribute to degradation over time, especially if the solution is unbuffered. The primary benefit of the HCl salt is to enhance aqueous solubility.[9]

Q4: What are the recommended storage conditions for solutions of (R)-2-(2-Methoxyethyl)azetidine HCl? A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C for short-term, or frozen at -20 °C to -80 °C for long-term storage) and protected from light.[2] Whenever possible, prepare solutions fresh for each experiment. If the experimental design permits, using a buffered solvent system at a neutral or near-neutral pH (e.g., PBS pH 7.4) is highly advisable to prevent acid-catalyzed degradation.[2]

Q5: What analytical methods are best for monitoring the stability of this compound? A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[10][11] This technique allows for the separation and quantification of the intact parent compound from its potential degradation products. For the identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the half-life of the compound under specific conditions and to elucidate the structure of degradation products.[1][12]

Troubleshooting Guide: Experimental Observations

This section provides solutions to specific issues you might encounter during your experiments.

Issue / Observation Potential Cause & Scientific Rationale Recommended Troubleshooting Steps
"My compound's peak area in HPLC analysis decreases over the course of my experiment." Acid-Catalyzed Degradation: This is the most likely cause, especially if your medium is unbuffered or acidic. The protonated azetidine ring is undergoing nucleophilic attack by the solvent, leading to ring-opening.[1][2] The rate of this reaction is time and temperature-dependent.1. pH Control: If possible, buffer your solution to pH 6.5-7.5. 2. Temperature Reduction: Perform your experiment at a lower temperature to slow the degradation kinetics.[3] 3. Time Minimization: Reduce the duration of the experiment or analyze samples at shorter time intervals. 4. Solvent Change: If your protocol allows, consider using a less protic or aprotic solvent.[2]
"I see new, unidentified peaks appearing in my chromatogram over time." Formation of Degradation Products: These new peaks are likely the ring-opened products of (R)-2-(2-Methoxyethyl)azetidine. Under aqueous acidic conditions, the likely product is (R)-3-amino-5-methoxy-1-pentanol or related species resulting from hydrolysis.1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks to help identify their structures.[5] 2. Perform a Forced Degradation Study: Intentionally degrade a sample (see protocol below) to confirm if the peaks observed in your experiment match the degradants formed under controlled stress conditions.[10][13]
"I observe poor recovery after purifying my compound on a standard silica gel column." On-Column Degradation: Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive azetidines during chromatography.[14] Prolonged exposure on the column can lead to significant loss of product.1. Neutralize Silica: Use deactivated silica gel by pre-treating it with a base like triethylamine (e.g., in the eluent).[14] 2. Use Alternative Stationary Phases: Consider using basic alumina or Florisil for purification.[14] 3. Expedite Chromatography: Perform flash chromatography quickly to minimize the compound's residence time on the column.

Visualization of Degradation & Troubleshooting

To better understand the processes involved, we have created the following diagrams.

G cluster_0 Proposed Acid-Catalyzed Degradation Pathway A Azetidine (R)-2-(2-Methoxyethyl)azetidine Azetidinium Protonated Azetidinium Ion (Reactive Intermediate) A->Azetidinium Protonation (Fast) in Acidic Solution H_ion H+ RingOpened Ring-Opened Product (e.g., Amino alcohol) Azetidinium->RingOpened Nucleophilic Attack (Slow) & Ring Cleavage H2O H₂O (Nucleophile)

Caption: Proposed mechanism for acid-catalyzed ring-opening.

G start Instability Observed? (e.g., Decreased Purity) check_ph Check Solution pH start->check_ph Yes is_acidic Is pH < 6? check_ph->is_acidic use_buffer Action: Use Buffered System (pH 6.5-7.5) is_acidic->use_buffer Yes check_temp Check Temperature is_acidic->check_temp No stable Compound Stable use_buffer->stable is_high_temp Is Temp > RT? check_temp->is_high_temp lower_temp Action: Reduce Temperature (e.g., run on ice) is_high_temp->lower_temp Yes check_time Check Experiment Duration is_high_temp->check_time No lower_temp->stable is_long_time Is Duration > 8h? check_time->is_long_time reduce_time Action: Minimize Duration Prepare Fresh Solutions is_long_time->reduce_time Yes is_long_time->stable No reduce_time->stable

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

To empirically determine the stability of (R)-2-(2-Methoxyethyl)azetidine HCl under your specific experimental conditions, we recommend performing a forced degradation study. This process intentionally subjects the compound to harsh conditions to identify potential degradation products and pathways.[13][15]

Protocol: Forced Degradation (Stress Testing) Study

This protocol is based on ICH guideline Q1A(R2) for stability testing.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Objective: To assess the intrinsic stability of (R)-2-(2-Methoxyethyl)azetidine HCl and identify degradation products.

Materials:

  • (R)-2-(2-Methoxyethyl)azetidine HCl

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M HCl and 0.1 M NaOH solutions

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Phosphate buffer (pH 7.4)

  • Validated stability-indicating HPLC method

  • LC-MS system for peak identification

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of (R)-2-(2-Methoxyethyl)azetidine HCl at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or methanol.

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL in the respective stress solution. Prepare a control sample diluted in the stock solution solvent.

    • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60 °C.[10]

    • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at 60 °C.[10]

    • Oxidative Degradation: Dilute in 3% H₂O₂. Keep at room temperature.[10]

    • Thermal Degradation: Incubate the stock solution at 60 °C.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours). Keep a control sample wrapped in aluminum foil.[16][17]

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, 12, 24 hours). The exact times may need to be adjusted based on the compound's reactivity.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same final concentration with the mobile phase.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining parent compound and the formation of any degradation products (as a percentage of the total area).

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradants.

Data Summary Table (Hypothetical Results)

The following table illustrates how to present the data from a forced degradation study.

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradation Products (RRT) Comments
Control (RT) 2499.5-Minor degradation may occur.
0.1 M HCl, 60 °C 675.20.75Significant degradation observed. Confirms acid lability.[1]
0.1 M NaOH, 60 °C 2495.10.82More stable than under acidic conditions.
3% H₂O₂, RT 2498.8-Generally stable to oxidation.
Heat (60 °C) 2497.3-Moderately stable to heat in solution.
Photostability 2499.2-Stable under ICH photostability conditions.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available from: [Link]

  • The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Facile ring cleavage of basic azetidines. ResearchGate. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Available from: [Link]

  • Molecular Recognition of Iminium Ions in Water. PMC. Available from: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available from: [Link]

  • Molecular Recognition and Stabilization of Iminium Ions in Water. ACS Publications. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Publications. Available from: [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Stability of different azetidine esters. ResearchGate. Available from: [Link]

  • Stability of azacitidine in sterile water for injection. PubMed. Available from: [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available from: [Link]

  • Stability of ranitidine hydrochloride with aztreonam, ceftazidime, or piperacillin sodium during simulated Y-site administration. PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of Hydrophilic Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation and Purification of Polar Azetidine Derivatives Document ID: AZT-PUR-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, Purification Scientists

Module 1: The "Sticky" Problem – Understanding the Chemistry

Azetidine hydrochloride salts represent a unique convergence of two purification challenges: extreme hydrophilicity and inherent ring strain (~25.4 kcal/mol). Unlike standard amines, these molecules cannot be treated with generic workups.

The Core Challenges
  • Water Retention: The hydrochloride salt form creates a hydration shell that makes the compound highly soluble in water and poorly soluble in standard organic extraction solvents (EtOAc, Et₂O).

  • Ring Instability: The strained 4-membered ring is susceptible to acid-catalyzed nucleophilic ring opening (hydrolysis) or polymerization, particularly when heated or exposed to strong Lewis acids.

  • Physical State: These salts often isolate as hygroscopic oils or amorphous gums rather than crystalline solids, trapping impurities and solvents.

Module 2: Troubleshooting Workflow (Decision Tree)

Before selecting a protocol, assess the physical state and purity of your crude material. Use the logic flow below to determine the safest purification route.

AzetidinePurification Start Crude Azetidine HCl (Reaction Mixture) StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitate forms Oil Oil / Gum / Solution StateCheck->Oil No solid Solubility Soluble in Hot iPrOH/MeOH? Solid->Solubility ImpurityCheck Major Impurity Type? Oil->ImpurityCheck MethodA Method A: Trituration (Anti-solvent) Solubility->MethodA Yes MethodC Method C: Reverse Phase (C18-Aq) Solubility->MethodC No (Complex Mix) Inorganic Inorganic Salts (NaCl, Borates) ImpurityCheck->Inorganic Organic Non-polar Organics (SM, Byproducts) ImpurityCheck->Organic Inorganic->MethodC MethodB Method B: Salting-Out Extraction Organic->MethodB MethodB->MethodA If oil solidifies after extraction

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude material properties.

Module 3: Detailed Experimental Protocols

Method A: Anti-Solvent Trituration (The "Crash Out")

Best For: Removing non-polar organic impurities from crude solids or oils. Mechanism: Dissolves the salt in a minimal polar solvent (Good Solvent) and precipitates it using a non-polar solvent (Anti-Solvent) where impurities remain dissolved.

ParameterRecommended Solvents
Good Solvent (Dissolver) Methanol (MeOH), Isopropanol (IPA), Ethanol (EtOH)
Anti-Solvent (Precipitant) Diethyl Ether (Et₂O), Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN)

Protocol:

  • Dissolution: Transfer crude azetidine HCl (1.0 g) to a flask. Add the "Good Solvent" (e.g., MeOH) dropwise with gentle heating (40°C max) until just dissolved. Do not use excess solvent.

  • Precipitation: While stirring rapidly, add the "Anti-Solvent" (e.g., Et₂O) dropwise until the solution turns permanently cloudy.

    • Ratio: Typically 1:10 to 1:20 (MeOH:Et₂O).

  • Aging: Cool the mixture to 0°C or -20°C for 2-4 hours.

  • Filtration: Filter the white precipitate under inert atmosphere (N₂).

    • Critical Step: Azetidine salts are hygroscopic. Limit air exposure.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Method B: "Salting Out" Extraction

Best For: Extracting water-soluble azetidines from aqueous reaction mixtures without using resin. Mechanism: Saturating the aqueous phase with salt (NaCl/K₂CO₃) increases the ionic strength, forcing the organic azetidine into the organic layer (mass action effect).

Protocol:

  • Basification (Caution): If starting from an acidic solution, cool to 0°C. Adjust pH to 12-13 using 50% NaOH or saturated K₂CO₃.

    • Warning: Monitor temperature.[1][2] Heat triggers ring opening [1].

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract 3-5 times with a polar organic solvent .

    • Recommended Solvent: 9:1 Chloroform/Isopropanol (CHCl₃:IPA) or Dichloromethane (DCM).

    • Note: Standard Et₂O or EtOAc will likely fail here.

  • Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), filter, and concentrate immediately.

  • Salt Reformation: Redissolve the free base in Et₂O and add 2M HCl in Et₂O to precipitate the pure salt.

Method C: Reverse Phase Chromatography (C18-Aq)

Best For: High-purity requirements (>98%) or separating inorganic salts from the product. Mechanism: Uses hydrophobic interaction. Since azetidines are polar, standard C18 columns may suffer from "pore dewetting" (phase collapse). Use "Aq" (Aqueous compatible) phases.

Protocol:

  • Column: C18-Aq or Phenyl-Hexyl (capable of 100% aqueous conditions).

  • Mobile Phase A: Water + 0.05% HCl (or 0.1% Formic Acid).

    • Avoid TFA: TFA anions are difficult to remove and may affect biological assays.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: Start at 0% B (hold for 5 mins) -> Ramp to 20-50% B. The salt typically elutes very early.

  • Finishing: Lyophilize (freeze-dry) the collected fractions. Do not rotovap to dryness with heat, as this can degrade the salt.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What now?

Diagnosis: Trace solvents or water are preventing crystal lattice formation. Solution:

  • Solvent Swap: Dissolve the oil in minimal MeOH and strip it down 3x with Toluene or DCM to azeotrope off water.

  • Scratching: Add a seed crystal or scratch the glass wall with a spatula under a layer of Et₂O.

  • Lyophilization: If it remains an oil, dissolve in water and freeze-dry. Many azetidine salts are amorphous solids (foams) rather than crystals.

Q2: The compound streaks on Silica Gel TLC/Columns.

Diagnosis: The basic nitrogen interacts strongly with acidic silanols on the silica surface. Solution:

  • Deactivate Silica: Pre-wash the column with 1% Triethylamine (Et₃N) in the mobile phase.

  • Switch Phase: Use Alumina (Neutral) or Amine-functionalized Silica .

  • Mobile Phase: Use DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonia competes for silanol sites [2].

Q3: I see "Ring Opening" byproducts (3-chloropropyl amine derivatives).

Diagnosis: Nucleophilic attack on the ring carbon.[1] Visual Mechanism:

RingOpening Azetidine Protonated Azetidine (Strained) Transition Transition State (Ring Strain Release) Azetidine->Transition + Heat/Acid Nucleophile Nucleophile (Nu-) (e.g., Cl-, H2O) Nucleophile->Transition Product Linear Amine (Ring Opened) Transition->Product

Figure 2: Mechanism of acid-catalyzed ring opening.

Solution:

  • Temperature Control: Never heat the free base above 40°C.

  • Acidity: Avoid strong mineral acids with nucleophilic counter-ions (like HBr or HI) if possible. HCl is acceptable if kept cold and dry.[3]

  • Storage: Store the HCl salt at -20°C in a desiccator.

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from

  • Organic Syntheses. (1941). Methylamine Hydrochloride (Purification Techniques for Amine Salts). Org. Synth. 1941, 21, 101. Retrieved from

  • Common Organic Chemistry. (2025). Solvent Systems for Trituration. Retrieved from

Sources

Technical Support Center: Ensuring the Stability of Azetidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidine ether derivatives are a class of compounds with significant potential in drug discovery and development, prized for their unique three-dimensional structures and physicochemical properties. However, the inherent ring strain of the four-membered azetidine ring, combined with the reactivity of the ether linkage, makes these molecules susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the degradation of their valuable azetidine ether derivatives. By implementing the strategies outlined here, you can ensure the integrity and reproducibility of your experimental results.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the stability of azetidine ether derivatives in a practical, question-and-answer format.

Q1: I'm observing unexpected changes in my azetidine ether derivative (e.g., color change, precipitation, new spots on TLC/LC-MS). What's happening?

A: These observations are likely indicators of chemical degradation. The primary culprits for the degradation of azetidine ether derivatives are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The strained four-membered azetidine ring is susceptible to ring-opening, particularly under acidic conditions.[1][2] The nitrogen atom of the azetidine can be protonated, making the ring more vulnerable to nucleophilic attack by water or other nucleophiles present in the solution, leading to the formation of amino alcohol derivatives.[3][4] The ether linkage, while generally more stable than an ester, can also be cleaved under strong acidic conditions.

  • Oxidation: Both the nitrogen atom of the azetidine and the carbon atoms adjacent to the ether oxygen are susceptible to oxidation.[5][6][7] This can be initiated by atmospheric oxygen, trace metal ion contaminants, or peroxides that may be present in solvents. Oxidative degradation can lead to the formation of N-oxides, hydroperoxides, and ultimately, cleavage of the molecule into smaller fragments.[5][6][7]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break chemical bonds and initiate degradation pathways.[1][8] This can lead to a complex mixture of degradation products.

Q2: What are the ideal storage conditions to prevent degradation?

A: The optimal storage conditions depend on whether the compound is in a solid or solution state. The following table provides a general guide. Always refer to the supplier's specific recommendations if available.

State Temperature Atmosphere Light Humidity Rationale
Solid -20°C or -80°CInert (Argon or Nitrogen)Protect from light (Amber vial)Low (Store with desiccant)Low temperatures slow down all chemical reactions. An inert atmosphere prevents oxidation. Protection from light avoids photodegradation. A dry environment prevents hydrolysis.
Solution -20°C or -80°C (if solvent permits)Inert (Argon or Nitrogen)Protect from light (Amber vial)N/AIn addition to the reasons for solid storage, freezing a solution can prevent degradation in the aqueous phase. However, ensure the compound is soluble at low temperatures to avoid precipitation. Avoid repeated freeze-thaw cycles.

Q3: How critical is the pH when working with solutions of azetidine ether derivatives?

A: The pH of the solution is a critical factor. Acidic conditions (pH < 5) should generally be avoided as they can catalyze the hydrolytic opening of the azetidine ring.[2] While the basicity of the azetidine nitrogen is reduced by adjacent electron-withdrawing groups, it can still be protonated in an acidic environment, which significantly increases its susceptibility to nucleophilic attack.[2] Strongly basic conditions (pH > 9) may also promote degradation through different mechanisms. For most applications, working in a buffered solution at or near neutral pH (6.5-7.5) is recommended to enhance stability.

Q4: I store my solid compound in a -20°C freezer, but it still seems to degrade over time. Why?

A: This is a common issue and can be attributed to a few factors:

  • Moisture Condensation: When you remove the vial from the freezer, moisture from the air can condense on the cold surfaces and inside the vial if it's not tightly sealed. This moisture can lead to hydrolysis over time. To prevent this, always allow the container to warm to room temperature before opening.

  • Atmosphere: If the compound was not stored under an inert atmosphere, the oxygen in the headspace of the vial can still cause slow oxidation, even at low temperatures.

  • Freeze-Thaw Cycles: If you are frequently accessing the same stock vial, the repeated temperature changes can be detrimental. It is best practice to aliquot the solid compound into smaller, single-use vials upon receipt.

Q5: What are the likely degradation products I should be looking for with techniques like LC-MS?

A: Based on the primary degradation pathways, you can anticipate the following types of degradation products:

  • From Hydrolysis: Look for masses corresponding to the addition of a water molecule (M+18), which would indicate a ring-opened product (an amino alcohol).

  • From Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). These could be N-oxides or products of C-H oxidation. You may also see smaller fragments resulting from the cleavage of C-C, C-N, or C-O bonds.

  • From Photodegradation: Photolytic degradation can be less predictable and may result in a variety of products, including isomers and rearranged structures.

Q6: How can I proactively minimize oxidative degradation?

A: To combat oxidation:

  • Use an Inert Atmosphere: Always handle and store the compound under an inert gas like argon or nitrogen. This can be achieved by using a glovebox or by purging the vial with the inert gas before sealing.

  • Use High-Purity, Peroxide-Free Solvents: Ethers and other solvents can form explosive peroxides over time. Always use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents.

  • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solutions can help to quench radical reactions.

  • Avoid Metal Contamination: Trace metal ions can catalyze oxidative degradation. Use high-quality glassware and avoid metal spatulas if possible.

Q7: What type of container is best for long-term storage?

A: For optimal protection, use amber glass vials with PTFE-lined screw caps .

  • Amber Glass: This protects the compound from a broad spectrum of light, minimizing the risk of photodegradation.[9]

  • Glass: It is generally more inert than plastic and less likely to leach contaminants into your sample.

  • PTFE-lined Caps: These provide an excellent seal against moisture and gas exchange, and PTFE is highly resistant to chemical attack from a wide range of solvents.

Part 2: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for developing effective stabilization strategies.

cluster_0 Azetidine Ether Derivative cluster_1 Degradation Pathways cluster_2 Degradation Products A Azetidine Ether B Hydrolysis (Acid-Catalyzed) A->B H+ / H2O C Oxidation A->C O2 / Metal Ions D Photodegradation A->D hv (Light) E Ring-Opened Amino Alcohol B->E F N-Oxide C->F G Hydroxylated Ether C->G I Isomers & Rearranged Products D->I H Peroxides & Cleavage Products G->H

Caption: Major degradation pathways for azetidine ether derivatives.

Part 3: Experimental Protocols for Stability Assessment

To empirically determine the stability of your specific azetidine ether derivative and establish appropriate storage conditions, systematic stability studies are essential. The following protocols are based on the principles outlined in the ICH guidelines.[10]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products, understand degradation pathways, and establish a stability-indicating analytical method.

Materials:

  • Azetidine ether derivative

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B, providing controlled UV and visible light exposure)[5][6][7]

  • Amber and clear glass vials

  • Analytical instrumentation (e.g., HPLC-UV/MS)

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the azetidine ether derivative in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions: For each condition, prepare a sample in a clear vial and a control sample in an amber vial (or wrapped in foil).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7] Maintain a control sample protected from light.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 or phenyl-hexyl column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Use both UV and MS detection to identify and characterize any degradation products.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis (HCl, 60°C) A->B C Base Hydrolysis (NaOH, 60°C) A->C D Oxidation (H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze via HPLC-UV/MS H->I J Identify Degradation Products I->J

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

Objective: To establish a re-test period or shelf-life for the azetidine ether derivative under recommended storage conditions.

Procedure:

  • Batch Selection: Use at least three representative batches of the azetidine ether derivative for the study.[10]

  • Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., -20°C in the dark). It is also recommended to include an accelerated stability condition (e.g., 25°C/60% RH or 40°C/75% RH for 6 months) to predict the long-term stability.[10]

  • Time Points: For long-term studies, the testing frequency should be sufficient to establish the stability profile. A typical schedule would be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]

  • Analysis: At each time point, analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating analytical method (developed during the forced degradation study).

  • Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A "significant change" is generally defined as a failure to meet the established specifications for the material.

By diligently following these guidelines and protocols, researchers can significantly mitigate the risks of degradation, ensuring the quality and reliability of their azetidine ether derivatives for their intended applications.

References

  • Photostability of Pharmaceuticals. (2021). Atlas Material Testing Technology. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061-9067.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1634-1639.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Organic & Biomolecular Chemistry, 21(27), 5553-5559.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Gupta, P., Jain, S., & Kaushik, A. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. International Journal of Pharmacognosy, 2(11), 546-551. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience, 3(10), 757-768.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 458-469.
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 258-266.
  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Stability of different azetidine esters. (n.d.). ResearchGate. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (2014). University of Birmingham. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of California, Santa Cruz.
  • Photochemical cyclization of α-amino esters to access 3-azetidinones. (2023). Chemical Science, 14(10), 2685-2690.
  • Safe Handling and Storage Guidelines for Cyclohexane. (n.d.). Aure Chemical.
  • Chemical Storage. (n.d.). University of Wisconsin–Madison.
  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2013). Energy Procedia, 37, 1770-1777.
  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. (2009). Industrial & Engineering Chemistry Research, 48(20), 9061-9067.
  • Amine Oxidation Catalyzed by NO2. (2014). Energy Procedia, 63, 856-865.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy, 8(1), 108-121.
  • Oxidative Degradation of Amines With High-Temperature Cycling. (2016). Energy Procedia, 92, 114-123.
  • ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency.
  • STABILITY TESTING. (n.d.). SAHPRA.
  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. (n.d.). Benchchem.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). Pharmaceutical Technology, 44(11), 30-35.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry, 18(1), 1-3.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society, 144(41), 19066-19074.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). Journal of Medicinal Chemistry, 67(4), 2855-2869.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).

Sources

Technical Support Center: Resolving Emulsions in Azetidine Free Base Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating challenge in synthetic chemistry: the formation of stable emulsions during the aqueous extraction of azetidine free bases. This document is designed to be a practical resource, explaining not only what to do but why each technique works, ensuring you can adapt these principles to your specific system.

Part 1: Understanding the "Why" - Azetidine Emulsion Fundamentals

Before diving into troubleshooting, it's crucial to understand why azetidine derivatives are particularly prone to forming emulsions.

Q1: What exactly is an emulsion, and why does my azetidine extraction look like a milky, inseparable third layer?

An emulsion is a stable mixture of two immiscible liquids (like your organic solvent and water) where one liquid is dispersed as microscopic droplets within the other.[1][2] This creates a cloudy or milky interface that prevents the clean separation of your layers.[3]

Azetidine free bases, being small, polar, and basic amines, can act as surfactants or emulsifying agents.[4] Their structure has a polar (hydrophilic) amine head and a less polar (hydrophobic) cyclic backbone. At the interface between the aqueous and organic layers, these molecules can align themselves to reduce interfacial tension, stabilizing the dispersed droplets and preventing them from coalescing into a distinct layer.[5] This is especially common in extractions involving strongly basic aqueous solutions.[6]

Q2: What are the primary factors that contribute to emulsion formation with azetidines?

Several factors can exacerbate emulsion formation during the workup of azetidine-containing reaction mixtures:

  • High pH: To ensure the azetidine is in its free base form for extraction into an organic solvent, the aqueous layer is typically made basic. However, strongly basic conditions can lead to the formation of soap-like byproducts, which are potent emulsifying agents.[7]

  • Vigorous Shaking: While thorough mixing is necessary for extraction, excessive agitation or high shear mixing creates very fine droplets that are harder to separate, increasing the likelihood of a stable emulsion.[1][2]

  • Presence of Particulates: Fine solid particles, such as unreacted reagents, byproducts, or even residual drying agents, can accumulate at the liquid-liquid interface and physically stabilize an emulsion, a phenomenon known as a Pickering emulsion.[8]

  • High Concentration: A high concentration of your azetidine product can itself act as a powerful emulsifier.

  • Solvent Choice: The properties of your organic solvent, particularly its density relative to the aqueous phase, can influence emulsion stability. Solvents with densities very close to water (e.g., some chlorinated solvents) are often more prone to forming persistent emulsions.[1][6]

Part 2: Troubleshooting Guide - From Simple Fixes to Robust Solutions

This section provides a tiered approach to breaking emulsions, starting with the simplest and least invasive methods.

Q3: I've just finished shaking my separatory funnel, and the interface is cloudy. What is the very first thing I should do?

Answer: Wait.

Patience is often the most effective and simplest tool. Many emulsions are kinetically, but not thermodynamically, stable.[5]

Protocol:

  • Place the separatory funnel securely in a ring clamp.

  • Remove the stopper to prevent pressure buildup.

  • Allow the mixture to stand undisturbed for 10-20 minutes.[3][9]

  • Observe the interface. Often, the emulsion will slowly break as the droplets coalesce over time. Gentle tapping on the side of the funnel or slow swirling can sometimes accelerate this process.[3][9]

Q4: I've waited, but the emulsion is persistent. What is the next step?

Answer: Add Brine (The "Salting Out" Method).

This is the most common and highly effective chemical method for breaking emulsions.

The Mechanism (Why it Works): Adding a saturated solution of sodium chloride (brine) dramatically increases the ionic strength of the aqueous phase.[10][11] This has two primary effects:

  • Disruption of Solvation: Water molecules are forced to solvate the salt ions (Na⁺ and Cl⁻), making them less available to solvate your polar azetidine. This reduces the solubility of the azetidine in the aqueous layer, pushing it into the organic phase.[12][13][14]

  • Increased Density: The addition of salt increases the density of the aqueous layer, which enhances the gravitational force driving the separation of the two phases.[1]

Protocol 1: "Salting Out" an Emulsion

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add a volume of brine equal to 10-20% of the aqueous layer volume to the separatory funnel.

  • Stopper the funnel and invert it gently 2-3 times. Do not shake vigorously , as this can reform the emulsion.

  • Vent the funnel, then allow it to stand and observe the phase separation. The emulsion should break, and the interface should become much sharper.

Q5: The brine helped, but didn't completely solve the problem. Are there other chemical or physical modifications I can try?

Yes. If salting out is insufficient, you can modify the system's properties further or use mechanical force.

TechniqueDescription & MechanismSuitability & Considerations
pH Adjustment Carefully add a few drops of dilute acid (e.g., 1M HCl) or base. This can alter the charge of emulsifying impurities, disrupting their surfactant properties.[3][9]Use with caution. For azetidine free base extraction, you must maintain a basic pH (at least 2 units above the pKa of the azetidine's conjugate acid) to keep your product in the organic layer.[4] The pKa of azetidine itself is ~11.3.[15][16]
Solvent Addition Add a small amount (5-10% of the organic phase volume) of the organic solvent you are using for the extraction, or a different solvent like ethanol or methanol.[6][10]This changes the polarity and density of the organic phase, which can help solubilize the emulsifying agent fully into one layer. Adding protic solvents like ethanol can disrupt hydrogen bonding at the interface.
Temperature Change Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion.This decreases the viscosity of the liquids and can alter interfacial tension. Use with extreme caution, especially with low-boiling point solvents like diethyl ether or dichloromethane.
Centrifugation If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method.[9]The applied g-force accelerates phase separation. This is often the most reliable method for very stubborn emulsions.[17]
Q6: I suspect solid particulates are stabilizing my emulsion. How can I resolve this?

Answer: Filtration.

If you observe solid material at the interface, filtering the entire mixture is an excellent strategy.

The Mechanism (Why it Works): Passing the mixture through a porous filter medium physically disrupts the emulsified droplets and removes the solid particles that are stabilizing the interface. Celite (diatomaceous earth) is particularly effective as its fine, porous structure provides a large surface area to break up the droplets.[8]

Protocol 2: Filtration through a Celite Plug

  • Prepare the Plug: Place a small piece of cotton or glass wool into a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite on top.

  • Wet the Plug: Place the funnel on a clean filter flask, apply gentle vacuum, and wet the Celite pad with your clean organic extraction solvent. This prevents the Celite from being disturbed when you add your mixture.[18]

  • Filter: Release the vacuum. Pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite plug.

  • Apply Vacuum: Re-apply gentle vacuum. The two distinct liquid phases should pass through and collect in the filter flask, leaving the solid particulates and broken emulsion behind on the Celite.

  • Rinse: Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Re-separate: Transfer the filtrate back to a clean separatory funnel to perform a final, clean separation of the layers.

Part 3: Prevention and Workflow Optimization

The best way to deal with an emulsion is to prevent it from forming in the first place.[10]

Emulsion_Troubleshooting_Workflow

Q7: How can I modify my extraction procedure to avoid emulsions from the start?
  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel repeatedly for 1-2 minutes.[10][19] This provides sufficient surface area for extraction without the high shear force that creates emulsions.

  • Pre-Filter: If your reaction mixture contains solids, filter them out before beginning the aqueous workup.

  • Solvent Selection: If emulsions are a persistent problem, consider changing your extraction solvent. For example, ethyl acetate sometimes forms less stable emulsions than dichloromethane.[8]

  • Add Salt Proactively: If you know a particular extraction is prone to emulsification, add salt or brine to the aqueous solution before adding the organic solvent.[3][9]

By understanding the chemical principles behind emulsion formation and applying a systematic troubleshooting approach, you can efficiently resolve these challenges and improve the purity and yield of your azetidine free base products.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]

  • Enhancing Extractions by Salting Out. (2023). LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Salting out – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Salting out. (2023). Wikipedia. [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017). ACS Publications. [Link]

  • Salting out. (2023). Chemistry LibreTexts. [Link]

  • Breaking emulsions. (2018). Reddit. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Emulsion formation during extraction. (2016). Chemistry Stack Exchange. [Link]

  • Azetidine. (n.d.). PubChem. [Link]

  • Problems with extractions. (n.d.). University of York. [Link]

  • Emulsion Problem Encountered in Extractions. (2018). BrainKart. [Link]

  • Lennie, S., Hailing, P., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering. [Link]

  • Lennie, S., Hailing, P. J., & Bell, G. (1990). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Biotechnology and Bioengineering, 35(9), 948–950. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014). ResearchGate. [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019). Wiley Analytical Science. [Link]

  • Extraction of amines from hydrocarbons. (2019).
  • 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. [Link]

  • How to Filter through Celite. (2017). YouTube. [Link]

  • Method for destabilizing a Pickering emulsion. (2014).

Sources

Validation & Comparative

1H NMR spectrum analysis of (R)-2-(2-Methoxyethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (R)-2-(2-Methoxyethyl)azetidine hydrochloride . It is designed for medicinal chemists and analytical scientists who need to validate the identity, purity, and stereochemical integrity of this specific chiral building block.

Publish Comparison Guide: Analytical Performance & Protocol

Executive Summary

(R)-2-(2-Methoxyethyl)azetidine hydrochloride (CAS: 1784076-98-7) is a constrained heterocyclic amine often used as a scaffold in drug discovery to improve metabolic stability and restrict conformational freedom.

Analyzing this compound presents specific challenges:

  • Ring Strain: The 4-membered azetidine ring creates complex coupling patterns (

    
     and 
    
    
    
    ) often unresolved in lower-field instruments.
  • Chirality: The (R)-stereocenter at C2 renders the C3 and C4 protons diastereotopic, increasing spectral complexity.

  • Salt Form: The hydrochloride counterion significantly deshields

    
    -protons and introduces exchangeable ammonium protons, necessitating careful solvent selection.
    

This guide compares the spectral performance of this product across different solvent systems and against its free-base alternative to provide a robust validation standard.

Critical Comparison: Solvent System Performance

The choice of deuterated solvent is the single most critical variable in the analysis of azetidine salts. The table below compares the "performance" of three standard solvents in resolving key structural features.

FeatureDeuterium Oxide (

)
DMSO-

Chloroform-

(

)
Solubility Excellent (Instant dissolution)Good (Viscous solution)Poor (Requires free-basing)
Ammonium (-NH2+) Invisible (Rapid exchange)Visible (Broad singlets, 8-10 ppm)N/A (Usually insoluble)
Ring Resolution High (Sharp signals, no NH coupling)Medium (Broadening due to H-bonding)Variable (Concentration dependent)
Use Case Purity/Assay Calculation Salt Confirmation Not Recommended for HCl salt
Recommendation:
  • Primary Characterization: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     . It eliminates the broad ammonium peaks, simplifying the baseline and allowing precise integration of the scaffold protons.
    
  • Salt Verification: Use DMSO-

    
     . Use this only if you must prove the presence of the protonated amine (observation of broad singlets at >8.5 ppm).
    

Structural Assignment & Spectral Prediction

The following data synthesizes high-field (400 MHz+) NMR characteristics based on azetidine ring strain and substituent effects.

Zone A: The Azetidine Ring (Constrained Core)
  • H-2 (Chiral Center): The methine proton at the chiral center is the most deshielded ring proton due to the inductive effect of the nitrogen and the side chain.

    • Shift:

      
       4.2 – 4.6 ppm (Multiplet).
      
  • H-4a/b (

    
    -Methylene):  These protons are diastereotopic (cis/trans to the substituent). In the HCl salt, they shift significantly downfield compared to the free base.
    
    • Shift:

      
       3.8 – 4.1 ppm (Two distinct multiplets).
      
  • H-3a/b (

    
    -Methylene):  These are the most shielded ring protons but show complex splitting due to geminal coupling and vicinal coupling to H-2 and H-4.
    
    • Shift:

      
       2.4 – 2.7 ppm (Multiplet).
      
Zone B: The Side Chain (2-Methoxyethyl)
  • Methoxy Group (-OCH3): A sharp, diagnostic singlet.

    • Shift:

      
       3.30 – 3.35 ppm (Singlet).
      
  • O-Methylene (-CH2-O-): Triplet or multiplet depending on resolution.

    • Shift:

      
       3.4 – 3.6 ppm.
      
  • Linker Methylene (-CH2-): Connects the ring to the ether oxygen.

    • Shift:

      
       1.9 – 2.2 ppm (Often overlaps with H-3 ring protons).
      
Zone C: The Salt Protons (DMSO- only)
  • Ammonium (-NH2+): Two broad singlets or one very broad hump, typically integrating to 2H.

    • Shift:

      
       8.5 – 9.5 ppm.
      

Comparative Analysis: Salt vs. Free Base

Distinguishing the hydrochloride salt from the free base is a common quality control requirement.

Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)
Shift (

)
Mechanistic Cause
H-2 (Methine) ~3.3 – 3.54.2 – 4.6 +1.0Deshielding by cationic Nitrogen
H-4 (Ring CH2) ~3.1 – 3.33.8 – 4.1 +0.7Inductive effect of N+
-OCH3 (Methoxy) ~3.303.32 ~0.0Distant from charge center
NH (Amine) ~2.0 (Broad s)9.0 (Broad s) +7.0Protonation

Technical Insight: The massive downfield shift of the


-protons (H-2, H-4) is the primary indicator of successful salt formation. If your H-2 signal remains near 3.5 ppm, the salt formation was incomplete.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of (R)-2-(2-Methoxyethyl)azetidine HCl.

    • Note: The salt is hygroscopic. Weigh quickly to avoid water uptake which appears at

      
       4.79 (in 
      
      
      
      ) or
      
      
      3.33 (in DMSO), potentially obscuring signals.
  • Solvent Addition: Add 0.6 mL of

    
      (99.9% D).
    
    • Why?

      
       provides the cleanest baseline for the aliphatic region.
      
  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methoxy singlet has a long T1 relaxation time. A short D1 will suppress its integration, leading to incorrect stoichiometry calculations (e.g., appearing as 2.5H instead of 3H).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Line Broadening (LB): 0.3 Hz.

  • Referencing:

    • In

      
      : Reference residual HDO peak to 4.79 ppm .
      
    • In DMSO-

      
      : Reference residual DMSO pentet to 2.50 ppm .
      

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of the (R)-isomer salt, highlighting the decision points for solvent selection.

NMR_Workflow Start Sample: (R)-2-(2-Methoxyethyl) azetidine HCl Solvent_Choice Select Solvent System Start->Solvent_Choice D2O D2O (Recommended) Solvent_Choice->D2O For Purity/Structure DMSO DMSO-d6 (Secondary) Solvent_Choice->DMSO For Salt Confirmation D2O_Result Result: Sharp Signals No NH Peaks Clear Coupling D2O->D2O_Result DMSO_Result Result: Broad Signals Visible NH+ (~9 ppm) Viscous Broadening DMSO->DMSO_Result Analysis_Ring Analyze Ring Protons (H-2, H-3, H-4) Confirm Diastereotopicity D2O_Result->Analysis_Ring Analysis_SideChain Analyze Side Chain (Methoxy Singlet ~3.3 ppm) D2O_Result->Analysis_SideChain Validation Validation Check: Integrals 1:2:2:2:3 Alpha-shift > 3.8 ppm Analysis_Ring->Validation Analysis_SideChain->Validation

Caption: Operational workflow for the NMR validation of (R)-2-(2-Methoxyethyl)azetidine HCl, prioritizing solvent selection for specific analytical goals.

References

  • Vertex AI Search Results. (2026). Synthesis and characterization of azetidine derivatives.
  • PubChem. (2025).[1] Azetidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • BenchChem. (2025).[2][3] 1H NMR Analysis of Azetidine Carboxylates: A Comparative Guide. Retrieved from [Search Result 1.17].

  • Organic Chemistry Portal. (2024). Synthesis of Azetidines: Recent Literature. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines.

Sources

Comparative Guide: Chiral HPLC Strategies for Azetidine Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

Azetidines (4-membered nitrogen heterocycles) represent a unique challenge in chiral chromatography due to their high ring strain, lack of intrinsic chromophores, and high basicity (


). Unlike standard aromatic drugs, azetidines cannot simply be screened on a generic cellulose column with UV detection.

Successful separation requires a decision matrix based on the chemical state of the azetidine (Free vs. Protected) and the analytical goal (Trace Quantification vs. Preparative Isolation).

The Three Pillars of Azetidine Separation
  • Direct Separation (Crown Ether/Zwitterionic): Best for underivatized, free amino acids (e.g., Azetidine-2-carboxylic acid).

  • Indirect Separation (Marfey’s Method): Best for trace analysis and biological samples (high sensitivity).

  • Polysaccharide/Normal Phase: Best for N-protected intermediates (e.g., N-Cbz-Azetidine) in synthetic pathways.

Decision Matrix (Visualized)

The following flow chart illustrates the logical selection process for the appropriate method.

Azetidine_Decision_Matrix Start Start: Azetidine Sample IsProtected Is the Nitrogen Protected? (e.g., Boc, Cbz, Fmoc) Start->IsProtected HasChromophore Does it have a UV Chromophore? IsProtected->HasChromophore No (Free Amine) Method_Poly Method A: Immobilized Polysaccharide (CHIRALPAK IA/IC) Mode: NP/RP IsProtected->Method_Poly Yes Goal Analytical Goal? HasChromophore->Goal Yes (e.g., Aryl-Azetidine) Method_Crown Method B: Crown Ether (CROWNPAK CR-I(+)) Mode: Acidic RP HasChromophore->Method_Crown No (e.g., Aze-2-COOH) Goal->Method_Crown Prep/Purity Assay Method_Marfey Method C: Derivatization (Marfey's Reagent) Mode: Standard C18 Goal->Method_Marfey Trace/Bioanalysis

Figure 1: Strategic decision tree for selecting the optimal chiral separation mode based on analyte structure and detection requirements.

Method A: Direct Separation on Crown Ether CSPs

Best for: Free Azetidine-2-carboxylic acid (AzeOH), 3-Aminoazetidine.

Technical Rationale

Crown ether columns (specifically CROWNPAK CR-I(+) ) operate via a host-guest complexation mechanism. The crown ether ring forms a reversible inclusion complex with the protonated primary or secondary ammonium group (


 or 

).
  • Mechanism: The ammonium protons hydrogen bond with the ether oxygens. Chiral discrimination occurs due to steric barriers (binaphthyl groups) hindering one enantiomer.

  • Critical Requirement: The amine must be protonated. Therefore, strongly acidic mobile phases (pH 1.0–2.0) are mandatory.

Protocol: CROWNPAK CR-I(+)[1][2]
  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm).[1][2]

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.0 to 2.0).[3]
    
    • Note: Acetonitrile (0–15%) can be added to reduce retention, but high organic content decreases chiral recognition.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 10°C – 25°C .

    • Expert Insight: Lower temperatures significantly improve resolution (

      
      ) because the inclusion complex formation is exothermic (enthalpy-driven). Run at 10°C if separation is marginal.
      
  • Detection: UV 200–210 nm (or RI/ELSD if UV is impossible).

Performance Data (Azetidine-2-carboxylic acid)[4][5][6][7]
ParameterValueNotes
Selectivity (

)
1.2 – 1.4High selectivity due to rigid ring structure.
Resolution (

)
> 2.5Baseline separation is typical.[4]
Elution Order (CR+) (R)-Azetidine elutes first(S)-form forms a tighter complex.
Limit of Detection High ppm rangePoor UV sensitivity is the main limitation.

Method B: Indirect Separation (Marfey’s Reagent)

Best for: Biological samples, trace impurity analysis (0.1% enantiomer), and azetidines lacking chromophores.

Technical Rationale

Since azetidines lack UV absorbance, direct detection is difficult. Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of the azetidine to form diastereomers.

  • Advantage: The resulting diastereomers have a high extinction coefficient at 340 nm (yellow color) and can be separated on a standard achiral C18 column.

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
Workflow Diagram

Marfey_Workflow Step1 Mix Sample + FDAA (1.5 eq) + NaHCO3 Step2 Heat 40°C, 60 min Step1->Step2 Step3 Quench with HCl (1M) Step2->Step3 Step4 Analyze C18 HPLC (UV 340nm) Step3->Step4

Figure 2: Derivatization workflow using Marfey's Reagent (FDAA).

Detailed Protocol
  • Preparation: Mix 50 µL of Azetidine sample (50 mM) with 100 µL of FDAA (1% in Acetone) and 20 µL of 1M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. (Do not overheat; azetidines can degrade).

  • Quenching: Add 20 µL of 1M HCl to stop the reaction and protonate the product.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

    • Gradient: 10% B to 50% B over 20 min.

    • Detection: 340 nm.

Method C: Immobilized Polysaccharide CSPs

Best for: N-Protected Azetidines (e.g., N-Cbz, N-Boc) or Azetidines with aromatic substituents.

Technical Rationale

Free azetidines interact too strongly (non-specifically) with the silica support of polysaccharide columns due to their basicity. However, once the nitrogen is protected (carbamate formation), the molecule becomes neutral/acidic and interacts purely via hydrogen bonding and


 stacking with the chiral selector (Amylose or Cellulose).
Recommended Columns
  • CHIRALPAK IA (Amylose): The "Universal" starting point. Immobilized nature allows the use of DCM/THF to solubilize protected intermediates.

  • CHIRALPAK IC (Cellulose): Often provides complementary selectivity to IA.

Protocol (N-Cbz-Azetidine-2-carboxylic acid)
  • Mobile Phase: Heptane / Ethanol / TFA (90:10:0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid group, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Cbz group provides excellent detection).

Comparative Analysis Summary

FeatureCrown Ether (Method A)Marfey's Derivatization (Method B)Polysaccharide CSP (Method C)
Analyte State Free Amine (Salt)Free AmineN-Protected / Aromatic
Mechanism Inclusion ComplexDiastereomer FormationH-Bonding /

Sensitivity Low (200-210 nm)Very High (340 nm)High (depends on protecting group)
Throughput High (Isocratic)Low (Requires Prep)High
Robustness Moderate (pH sensitive)High (C18 is robust)Excellent (Immobilized)
Cost High (Specialty Column)Moderate (Reagent cost)Moderate (Standard Chiral Col)

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hyun, M. H. (2016). Chiral separation of amino acids and peptides by HPLC using crown ether-based chiral stationary phases.[2] Journal of Separation Science, 39(1), 10-22.

  • Coutts, L. D., et al. (1996). Process for the production of enantiomerically-pure azetidine-2-carboxylic acid.

Sources

Structural Insights into 2-Substituted Azetidine Hydrochloride Salts: An X-Ray Crystallography Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines, highly strained four-membered nitrogenous heterocycles, have emerged as indispensable scaffolds in modern drug discovery. They offer unique conformational constraints that often improve target selectivity and pharmacokinetic profiles compared to their larger pyrrolidine or piperidine counterparts[1]. Specifically, 2-substituted azetidines introduce a critical chiral center directly adjacent to the basic nitrogen, a feature that dramatically influences the molecule's three-dimensional vector projection and receptor binding affinity[2].

Because the free bases of these strained rings are often volatile, hygroscopic, or prone to unwanted ring-opening, they are typically isolated, purified, and analyzed as hydrochloride (HCl) salts. This guide provides a critical comparison of X-ray crystallographic data for various 2-substituted azetidine hydrochlorides, detailing the self-validating protocols required to obtain high-quality crystals and the structural nuances that dictate their chemical behavior.

Mechanistic Causality: Why X-Ray Crystallography for Azetidine Salts?

While 2D NMR spectroscopy (e.g., NOESY) can provide relative stereochemistry, the unambiguous assignment of absolute configuration at the C2 position necessitates single-crystal X-ray diffraction[3]. Furthermore, the azetidine ring is not planar; it exhibits a "puckered" conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogen atoms.

The degree of puckering and the nitrogen inversion barrier are highly dependent on the steric bulk of the C2 substituent and the protonation state of the nitrogen. Forming the HCl salt locks the nitrogen lone pair, preventing inversion and facilitating a stable, rigid crystal lattice dominated by strong N⁺–H···Cl⁻ hydrogen bonding networks. Historically, misassignments of azetidine structures have occurred when relying solely on spectroscopic methods, only to be corrected later by definitive X-ray crystallographic analysis[4].

Experimental Protocol: Synthesis, Crystallization, and X-Ray Analysis

To ensure a self-validating system, the following protocol integrates synthesis, purification, and crystallographic validation. Every step is designed with a specific mechanistic purpose to prevent the degradation of the strained four-membered ring.

Step 1: Preparation of the 2-Substituted Azetidine Hydrochloride
  • Deprotection/Salt Formation: Dissolve the N-Boc protected 2-substituted azetidine (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert argon atmosphere.

  • Acidification: Add a solution of 4 N HCl in dioxane (2.5 mL, 10.0 mmol) dropwise at 0 °C.

    • Causality: Using anhydrous HCl in dioxane prevents water-mediated ring-opening (hydrolysis) of the highly strained ring, which is a common failure point in aqueous acidic conditions[1].

  • Isolation: Stir for 2 hours at room temperature until complete consumption of the starting material is observed via TLC. Evaporate the solvent under reduced pressure to yield the crude azetidine hydrochloride as a solid.

Step 2: Single-Crystal Growth (Vapor Diffusion Method)
  • Solvent Selection: Dissolve the crude salt in a minimum volume of a polar, hydrogen-bond accepting solvent (e.g., methanol) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing a non-polar antisolvent (e.g., diethyl ether). Cap the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at ambient temperature for 3–7 days.

    • Causality: Slow vapor diffusion ensures that the supersaturation point is reached gradually, promoting the nucleation of a few high-quality single crystals rather than a useless microcrystalline powder.

  • Validation: Examine the resulting crystals under a polarized light microscope. Select a crystal that exhibits uniform extinction (birefringence) when rotated, confirming it is a single domain and not a twinned specimen.

Step 3: X-Ray Data Collection
  • Cryo-Mounting: Mount the selected crystal on a micro-loop using paratone oil and immediately transfer it to the diffractometer's cold stream (typically 100 K).

    • Causality: Low-temperature data collection minimizes thermal atomic displacement parameters (B-factors), yielding sharper electron density maps and allowing for the accurate location of the crucial N-H and C-H protons.

  • Diffraction: Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å). For determining the absolute configuration of chiral 2-substituted azetidines lacking heavy atoms, Cu Kα is strictly preferred over Mo Kα due to its stronger anomalous dispersion signal[3].

Workflow Visualization

AzetidineCrystallography Synthesis N-Boc Azetidine Deprotection (4N HCl/Dioxane) Isolation Isolation of Azetidine HCl Salt Synthesis->Isolation Crystallization Vapor Diffusion (MeOH / Et2O) Isolation->Crystallization Microscopy Polarized Light Microscopy (Check Birefringence) Crystallization->Microscopy Microscopy->Crystallization Twinned/Powder Mounting Cryo-Mounting (100 K) in Paratone Oil Microscopy->Mounting Single Crystal Diffraction X-Ray Diffraction (Cu Kα Radiation) Mounting->Diffraction Refinement Structure Solution & Absolute Configuration Diffraction->Refinement

Workflow for the preparation, crystallization, and X-ray analysis of azetidine HCl salts.

Comparative Data Analysis: Structural Parameters

The structural parameters of 2-substituted azetidines are highly sensitive to the nature of the substituent. Table 1 summarizes typical crystallographic data comparing different C2 substitutions based on established crystallographic databases and literature.

Table 1: Comparison of X-Ray Crystallographic Parameters for 2-Substituted Azetidine Hydrochlorides

Compound (HCl Salt)C2 SubstituentPuckering Angle (θ)C2-N Bond Length (Å)C4-N Bond Length (Å)Intermolecular H-Bonding
Azetidine-2-carboxylic acid -COOH~25°1.491.47Extensive (N⁺-H···Cl⁻, O-H···Cl⁻)
2-Methylazetidine -CH₃~22°1.481.48Moderate (N⁺-H···Cl⁻)
2-Phenylazetidine -C₆H₅~18°1.511.47Moderate (N⁺-H···Cl⁻, C-H···π)
2-(Trifluoromethyl)azetidine -CF₃~28°1.521.46Strong (N⁺-H···Cl⁻, C-F···H)
Data Interpretation & Causality:
  • Bond Length Asymmetry: In symmetrically substituted azetidines, the C-N bond lengths are equivalent. However, in 2-substituted derivatives, the C2-N bond is typically elongated compared to the C4-N bond. This is especially pronounced with electron-withdrawing groups (e.g., -CF₃) due to inductive effects pulling electron density away from the C2 carbon, thereby weakening the C2-N bond[1].

  • Puckering Angle: The azetidine ring is not flat. The puckering angle varies to minimize steric clashes. Bulky groups like a phenyl ring at C2 tend to flatten the ring slightly (lower puckering angle, ~18°) to avoid severe pseudo-1,3-diaxial interactions with the protons on C4, whereas smaller or highly electronegative groups allow for greater puckering[2].

  • Hydrogen Bonding: The chloride counterion acts as a critical bridge, forming bifurcated hydrogen bonds with the azetidinium NH₂⁺ protons. This rigidifies the lattice and is the primary reason the HCl salts yield vastly superior crystals compared to the free bases, preventing thermal motion from blurring the electron density map[4].

Conclusion

For researchers integrating 2-substituted azetidines into their structure-activity relationship (SAR) campaigns, relying solely on 2D NMR is insufficient for rigorous stereochemical validation. The synthesis of the hydrochloride salt, coupled with low-temperature X-ray crystallography, provides an unambiguous, self-validating methodology to determine absolute configuration and understand the subtle conformational puckering that dictates pharmacological efficacy.

References

  • Title: Comparison of 5-HT1A and dopamine D2 pharmacophores. X-ray structures and affinities of conformationally constrained ligands - PubMed Source: nih.gov URL: [Link]

  • Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: rsc.org URL: [Link]

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: acs.org URL: [Link]

  • Title: The crystal structure of N-tertiary butyl propylamine Source: iucr.org URL: [Link]

Sources

Validating Enantiomeric Purity of (R)-2-(2-Methoxyethyl)azetidine via Mosher's Acid Analysis

[1]

Executive Summary

Target Analyte: (R)-2-(2-Methoxyethyl)azetidine (a chiral secondary amine).[1] Core Challenge: Validating the enantiomeric excess (ee) of a strained, saturated nitrogen heterocycle without pre-existing chiral HPLC methods. Solution: Derivatization with




12

This guide provides a rigorous, self-validating workflow for researchers to determine the enantiomeric purity of 2-substituted azetidines. Unlike "black box" chromatographic methods, Mosher's analysis offers structural proof of absolute configuration while quantifying purity.

Strategic Method Selection: Why Mosher's Acid?

Before initiating wet chemistry, it is critical to evaluate whether Mosher's analysis is the optimal tool for your specific stage of development.

Comparative Analysis: Mosher's vs. Alternatives
FeatureMosher's Acid (NMR) Chiral HPLC/SFC Chiral Solvating Agents (CSA)
Primary Utility Absolute configuration assignment & early-stage ee determination.[1]Routine QC & high-throughput batch release.[1]Rapid "quick-look" estimation.
Development Time Low (Standard protocol).[1][2][3]High (Requires column screening & mobile phase optimization).Low (Mix and measure).
Cost Low (Standard reagents).[1]High (Columns:

3k).[1]
Low/Medium.[1][4][5]
Sample Destructive? Yes (Derivatization required).No (Recovery possible).[1]No.
Precision

1–2% (Integration dependent).[1]

0.1% (UV detection).[1]

2–5% (Broadening issues).[1]
Specific Risk Ring Opening: Azetidines are strained; acidic conditions must be controlled.[1]Elution Failure: Polar amines often tail or stick without additives.[1]Peak Overlap: Often insufficient resolution for high ee.[1]
Decision Logic for (R)-2-(2-Methoxyethyl)azetidine

The azetidine ring is a secondary amine with significant ring strain (

1
  • Why not HPLC? Secondary amines often require derivatization (e.g., with Boc or Cbz) or basic additives to run well on Chiralpak AD/OD columns.[1] Developing this method for a single intermediate is resource-inefficient.[1]

  • Why Mosher's? The distinct

    
     group on the side chain and the 
    
    
    group on the reagent provide two independent, high-sensitivity NMR handles (
    
    
    H and
    
    
    F), creating a self-validating dataset.[1]

Technical Deep Dive: The Mosher Mechanism

The method relies on converting the enantiomeric mixture of the amine into a mixture of diastereomeric amides using an enantiopure reagent, typically (R)- or (S)-MTPA chloride.[2]

The Conformational Lock

In the resulting amide, the carbonyl oxygen, the trifluoromethyl group, and the methine proton of the MTPA moiety prefer a syn-coplanar conformation. This "locks" the phenyl group in a specific orientation relative to the azetidine ring.

  • Shielding Effect: The phenyl group of the MTPA auxiliary will shield (shift upfield, lower ppm) protons that sit above its plane.

  • Deshielding/Neutral: Protons on the opposite side remain unaffected or slightly deshielded.

By comparing the chemical shifts (


12
Diagram: Mosher's Analysis Workflow

MosherWorkflowStartStart: (R)-2-(2-Methoxyethyl)azetidine SampleSplitSplit Sample into Two AliquotsStart->SplitRxn_RDerivatize with (S)-MTPA-Cl(Forms (R)-Amine-(S)-Acid Diastereomer)Split->Rxn_RRxn_SDerivatize with (R)-MTPA-Cl(Forms (R)-Amine-(R)-Acid Diastereomer)Split->Rxn_SWorkupWorkup: NaHCO3 wash, Extraction(CRITICAL: Avoid strong acid to prevent ring opening)Rxn_R->WorkupRxn_S->WorkupNMRAcquire 1H and 19F NMRWorkup->NMRAnalysisAnalyze Diagnostic Signals:1. OMe Sidechain (1H)2. CF3 Group (19F)NMR->AnalysisDecisionAre minor diastereomer peaks visible?Analysis->DecisionPureHigh ee (>95%)Proceed to Next StepDecision->PureNoImpureLow ee detectedRecalculate Purity %Decision->ImpureYes

Caption: Operational workflow for parallel derivatization. Note the cross-over nomenclature: (S)-MTPA-Cl yields the (R)-MTPA ester/amide according to Cahn-Ingold-Prelog priority changes, but for simplicity, we label by the reagent used.

Experimental Protocol

Safety Note: Azetidines are potent alkylating agents and skin sensitizers.[1] Handle in a fume hood. MTPA-Cl is corrosive and moisture-sensitive.[1]

Reagents Required[2][4][5][6][7][8][9]
  • Substrate: (R)-2-(2-Methoxyethyl)azetidine (approx. 10 mg per reaction).

  • Reagent A: (R)-(-)-

    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].[1]
  • Reagent B: (S)-(+)-

    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].[1][2]
  • Base: Anhydrous Pyridine or Triethylamine (TEA) + DMAP (catalytic).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • NMR Solvent: CDCl

    
    .
    
Step-by-Step Procedure (Parallel Synthesis)[1]
  • Preparation: Dry two 4 mL vials (labeled Vial R and Vial S ) in an oven or under N

    
     stream.
    
  • Dissolution: In each vial, dissolve 10 mg (0.066 mmol) of the azetidine substrate in 0.5 mL anhydrous DCM.

  • Base Addition: Add 20

    
    L anhydrous pyridine (approx. 3-4 eq) to each vial.
    
    • Expert Tip: For sterically hindered secondary amines like azetidines, adding a crystal of DMAP (4-dimethylaminopyridine) significantly accelerates the reaction.[1]

  • Derivatization:

    • To Vial R , add 20

      
      L (approx.[1] 1.5 eq) of (S)-MTPA-Cl .[1]
      
    • To Vial S , add 20

      
      L (approx.[1] 1.5 eq) of (R)-MTPA-Cl .[1]
      
    • Note on Stereochemistry: It is standard convention to react the amine with both enantiomers of the acid chloride to generate the reference diastereomers.

  • Incubation: Cap tightly and stir at room temperature for 2–4 hours.

    • Monitoring: Check by TLC (silica, 50% EtOAc/Hexane).[1] The secondary amine spot should disappear, replaced by a less polar amide spot.

  • Quench & Workup:

    • Add 0.5 mL saturated aqueous NaHCO

      
       to quench excess acid chloride.[1] Stir for 10 mins.
      
    • Dilute with 2 mL DCM.

    • Wash the organic layer with 1 mL water, then 1 mL brine.

    • CRITICAL: Do not use HCl or strong acid washes.[1] The azetidine ring is acid-sensitive.[1]

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate under reduced pressure.[1]
  • NMR Prep: Dissolve the crude oil in 0.6 mL CDCl

    
    .
    

Data Interpretation & Validation

F NMR (The "Clean" Check)

The trifluoromethyl group is a singlet that usually appears between -68 and -70 ppm.[1]

  • Major Peak: Corresponds to the major enantiomer.

  • Minor Peak: Corresponds to the enantiomeric impurity.

  • Separation: Typically

    
     0.05 – 0.20 ppm.[1]
    
  • Calculation:

    
    [1][6]
    
H NMR (Structural Confirmation)

Focus on the diagnostic protons near the chiral center.[1]

  • Azetidine Ring Protons: The protons at C3 and C4 of the ring will show complex splitting but distinct shifts.

  • Side Chain (

    
    ):  The methoxy singlet (
    
    
    ) is a sharp, high-intensity signal usually around 3.3 ppm.[1] This is often the best handle for integration.
Expected Shift Behavior (Mosher Model)

Due to the magnetic anisotropy of the phenyl group in the MTPA amide:

  • If using (R)-MTPA-Cl (which forms the (S)-acid derivative): The phenyl group will shield substituents on one face of the azetidine plane.[1]

  • Validation: If your sample is pure (R)-amine, the NMR spectrum of the derivative made with (S)-MTPA-Cl should show one set of signals.[1] If you see "shadow" peaks (e.g., a small methoxy singlet 0.05 ppm away from the main one), that is your enantiomeric impurity.[1]

Table: Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Broad Peaks Rotameric restriction of the amide bond.[1]Run NMR at elevated temperature (40–50°C) to coalesce rotamers.[1]
Missing Signals Ring opening (hydrolysis).Ensure workup was neutral/basic.[1] Check MS for linear byproduct.[1]
No Reaction Steric hindrance of secondary amine.Increase reaction time (overnight) or use neat pyridine as solvent.

References

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512–519. Link[1]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.[1] Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[7] Chemical Reviews, 104(1), 17–118.[1] Link[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles.[8] Organic Preparations and Procedures International, 38(5), 427-465.[1] (Reference for Azetidine stability and handling). Link[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.